4-Benzoylpiperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
phenyl(piperidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYKIFZJQXOUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369131 | |
| Record name | 4-Benzoylpiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25519-80-6 | |
| Record name | Methanone, phenyl-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25519-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzoylpiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzoylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 4-Benzoylpiperidine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzoylpiperidine hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes a qualitative solubility profile based on the physicochemical properties of the compound, detailed experimental protocols for solubility determination, and a template for data presentation.
Qualitative Solubility Profile
This compound (CAS No: 25519-80-6) is the hydrochloride salt of an organic base.[1] This structure suggests that its solubility will be highly dependent on the polarity and protic nature of the solvent. As an amine hydrochloride, it is expected to be soluble in water.[2][3] Its solubility in organic solvents can be predicted as follows:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. The hydroxyl groups of these solvents can solvate both the chloride anion and the protonated piperidine ring through hydrogen bonding. Patents describing reactions involving this compound often use ethanol as a solvent, implying good solubility.[4]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Moderate to high solubility is expected. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, as well as many inorganic salts.[5][6][7] Acetonitrile is also a polar aprotic solvent used in reactions with this compound, suggesting it is a viable solvent.[8]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Low to negligible solubility is predicted. The ionic nature of the hydrochloride salt makes it incompatible with nonpolar, non-hydrogen bonding solvents.
Quantitative Solubility Data
As precise, publicly available quantitative data is scarce, the following table is provided as a template for researchers to record their experimentally determined solubility values for this compound at a specified temperature (e.g., 25 °C).
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Polar Protic | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | |||
| Acetonitrile | ||||
| Acetone | ||||
| Tetrahydrofuran (THF) | ||||
| Nonpolar Aprotic | Dichloromethane | |||
| Toluene | ||||
| Diethyl Ether | ||||
| Hexane |
Experimental Protocols for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Vortex mixer
-
Centrifuge
Procedure
-
Preparation of the Sample:
-
Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining after equilibrium is reached to ensure the solution is saturated.
-
Record the approximate amount of solid added.
-
-
Solvent Addition:
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After the equilibration period, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid from the supernatant.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility using the measured concentration and the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for Determining Equilibrium Solubility.
References
- 1. This compound | C12H16ClNO | CID 2724437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. US8658131B2 - Compounds comprising 4-benzoylpiperidine as a sigma-1-selective ligand - Google Patents [patents.google.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. PYRAZOLO[3,4-B]PYRIDINE COMPOUNDS, AND THEIR USE AS PDE4 INHIBITORS - Patent 1940835 [data.epo.org]
Characterization of 4-Benzoylpiperidine Hydrochloride (CAS 37586-22-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of 4-Benzoylpiperidine hydrochloride (CAS 37586-22-4), a key intermediate in the synthesis of various central nervous system (CNS) depressants. This document outlines its physicochemical properties and details the analytical techniques crucial for its identification and quality control.
Physicochemical Properties
This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 37586-22-4 | N/A |
| Molecular Formula | C₁₂H₁₆ClNO | [1] |
| Molecular Weight | 225.71 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 226 °C | N/A |
| IUPAC Name | phenyl(piperidin-4-yl)methanone;hydrochloride | [1] |
Analytical Characterization
A complete characterization of this compound involves a suite of analytical techniques to confirm its identity, purity, and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons of the benzoyl group, and the carbons of the piperidine ring. The carbonyl carbon signal would be the most downfield.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, C-H bonds of the aromatic and piperidine rings, and N-H stretching of the piperidinium hydrochloride.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1685 |
| Aromatic C-H | ~3000-3100 |
| Aliphatic C-H | ~2800-3000 |
| N-H (salt) | ~2400-2700 (broad) |
| C-N | ~1000-1200 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be observed. For 4-Benzoylpiperidine (the free base, MW = 189.25 g/mol ), the [M+H]⁺ ion would have an m/z of approximately 190.1. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of the benzoyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound. A validated reverse-phase HPLC method is typically employed for the analysis of aromatic ketones and piperidine-containing compounds. While a specific validated method for this compound is not publicly available, a starting point for method development would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the benzoyl chromophore absorbs, such as 254 nm.[3][4][5]
Experimental Protocols
The following are general experimental protocols that can be adapted for the characterization of this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
Instrument Setup: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions generated. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.[6][7]
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of the aqueous and organic components. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent to prepare a stock solution. Prepare working standards and sample solutions by appropriate dilution.
-
Chromatographic Conditions:
-
Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and acetonitrile/methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.[4][5]
-
Detector: UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical substance like this compound.
Caption: General workflow for the characterization of a chemical compound.
References
- 1. This compound | C12H16ClNO | CID 2724437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyl(piperidin-4-yl)methanone Hydrochloride: A Comprehensive Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for phenyl(piperidin-4-yl)methanone hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectral information and the methodologies for its acquisition.
Chemical Structure and Properties
IUPAC Name: phenyl(piperidin-4-yl)methanone;hydrochloride[1] Synonyms: 4-Benzoylpiperidine hydrochloride[1] CAS Number: 25519-80-6[1] Molecular Formula: C₁₂H₁₆ClNO[1] Molecular Weight: 225.72 g/mol [1]
Spectral Data
A complete spectral analysis is crucial for the unambiguous identification and characterization of phenyl(piperidin-4-yl)methanone hydrochloride. The following sections present the available spectral data.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of phenyl(piperidin-4-yl)methanone hydrochloride was obtained, and the key absorption bands are summarized in the table below.
Table 1: FT-IR Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2500 | N-H stretch (secondary amine salt) |
| ~1680 | C=O stretch (ketone) |
| ~1600, 1450 | C=C stretch (aromatic ring) |
| ~750, 700 | C-H bend (monosubstituted benzene) |
Note: The broad absorption in the high-wavenumber region is characteristic of the ammonium hydrochloride salt.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds.
Table 2: Raman Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~1660 | C=O stretch (ketone) |
| ~1600 | Aromatic C=C stretch |
| ~1000 | Aromatic ring breathing mode |
Nuclear Magnetic Resonance (NMR) Spectroscopy
No publicly available experimental ¹H NMR and ¹³C NMR data for phenyl(piperidin-4-yl)methanone hydrochloride could be located in the searched resources. The following are predicted peak assignments based on the chemical structure and data from analogous compounds.
Table 3: Predicted ¹H NMR Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.0-8.5 | br s | 2H | N-H₂⁺ (piperidine) |
| ~7.9-7.8 | m | 2H | Aromatic H (ortho to C=O) |
| ~7.6-7.4 | m | 3H | Aromatic H (meta and para to C=O) |
| ~3.5-3.3 | m | 3H | CH (methine) and CH₂ (axial, adjacent to N) |
| ~3.1-2.9 | m | 2H | CH₂ (equatorial, adjacent to N) |
| ~2.2-2.0 | m | 2H | CH₂ (axial) |
| ~1.9-1.7 | m | 2H | CH₂ (equatorial) |
Table 4: Predicted ¹³C NMR Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride
| Chemical Shift (ppm) | Assignment |
| ~200 | C=O (ketone) |
| ~136 | Aromatic C (ipso, attached to C=O) |
| ~133 | Aromatic C (para to C=O) |
| ~129 | Aromatic C (ortho to C=O) |
| ~128 | Aromatic C (meta to C=O) |
| ~45 | CH (methine) |
| ~43 | CH₂ (adjacent to N) |
| ~28 | CH₂ |
Mass Spectrometry
No publicly available experimental mass spectral data for phenyl(piperidin-4-yl)methanone hydrochloride could be located in the searched resources. The expected molecular ion peak for the free base would be at m/z 189.13.
Table 5: Predicted Mass Spectrometry Data for Phenyl(piperidin-4-yl)methanone (Free Base)
| m/z | Assignment |
| 189 | [M]⁺ (Molecular ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 84 | [C₅H₁₀N]⁺ (Piperidine fragment) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Detailed experimental protocols are essential for the reproduction of spectral data. The following are generalized procedures for the techniques mentioned above.
Infrared (IR) Spectroscopy
Instrumentation: Bruker Tensor 27 FT-IR Spectrometer.[1] Sample Preparation: A small amount of the solid phenyl(piperidin-4-yl)methanone hydrochloride was finely ground and intimately mixed with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1] Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also acquired and subtracted from the sample spectrum.
Raman Spectroscopy
Instrumentation: Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[1] Sample Preparation: A small amount of the solid sample was placed in a glass capillary tube. Data Acquisition: The sample was irradiated with a laser, and the scattered light was collected and analyzed to generate the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation: Approximately 5-10 mg of phenyl(piperidin-4-yl)methanone hydrochloride was dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Data Acquisition: ¹H NMR and ¹³C NMR spectra were acquired using standard pulse sequences. Chemical shifts were referenced to the residual solvent peak.
Mass Spectrometry (General Protocol)
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI). Sample Preparation: For ESI, the sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. For EI, a small amount of the solid sample was introduced directly into the ion source. Data Acquisition: The mass spectrum was recorded over a suitable mass-to-charge (m/z) range.
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for spectral analysis and a simplified representation of the structural components of phenyl(piperidin-4-yl)methanone hydrochloride.
References
An In-depth Technical Guide to the ¹H NMR Analysis of 4-Benzoylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Benzoylpiperidine hydrochloride. Due to the limited availability of specific, publicly accessible experimental spectra, this document presents a predictive analysis based on established principles of NMR spectroscopy and data from structurally related compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of its molecular structure, considering the electronic effects of the benzoyl and protonated piperidine functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-7, H-11 (ortho-protons of benzoyl group) | 7.9 - 8.1 | Doublet (d) | 2H |
| H-9 (para-proton of benzoyl group) | 7.6 - 7.7 | Triplet (t) | 1H |
| H-8, H-10 (meta-protons of benzoyl group) | 7.4 - 7.6 | Triplet (t) | 2H |
| H-4 (methine proton on piperidine ring) | 3.5 - 3.8 | Multiplet (m) | 1H |
| H-2ax, H-6ax (axial protons on piperidine ring) | 3.3 - 3.6 | Multiplet (m) | 2H |
| H-2eq, H-6eq (equatorial protons on piperidine ring) | 3.0 - 3.3 | Multiplet (m) | 2H |
| H-3ax, H-5ax (axial protons on piperidine ring) | 2.0 - 2.3 | Multiplet (m) | 2H |
| H-3eq, H-5eq (equatorial protons on piperidine ring) | 1.8 - 2.0 | Multiplet (m) | 2H |
| NH₂⁺ (protons on nitrogen) | 9.0 - 10.0 | Broad Singlet (br s) | 2H |
Experimental Protocol for ¹H NMR Analysis
This section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum for a sample of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD). The choice of solvent will depend on the desired exchange characteristics of the amine protons.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
The instrument should be locked onto the deuterium signal of the solvent.
-
Shimming of the magnetic field is crucial to obtain optimal resolution and line shape.
3. Data Acquisition Parameters:
-
Pulse Angle: A 30° pulse angle is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate all signals.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Molecular Structure and ¹H NMR Assignments
The following diagram illustrates the molecular structure of this compound with the predicted proton assignments.
Figure 1. Molecular structure of this compound with proton numbering.
Mass spectrometry data for 4-Benzoylpiperidine hydrochloride
An In-depth Technical Guide to the Mass Spectrometry of 4-Benzoylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mass spectrometry data, experimental protocols, and potential fragmentation pathways for this compound. This compound is a notable member of the benzoylpiperidine class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules targeting the central nervous system, including anti-psychotic, anti-cancer, and neuroprotective agents.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClNO | PubChem[2] |
| Molecular Weight | 225.71 g/mol | PubChem[2] |
| Monoisotopic Mass | 225.0920418 Da | PubChem[2] |
Predicted Mass Spectrometry Fragmentation
Based on established fragmentation rules for ketones, aromatic compounds, and cyclic amines, a theoretical fragmentation pattern for the parent compound (phenyl(piperidin-4-yl)methanone, M) can be predicted. The molecular ion (M⁺˙) of the free base would have an m/z of 189.115. The hydrochloride salt would likely dissociate in the ion source.
Key fragmentation mechanisms include alpha cleavage adjacent to the carbonyl group and cleavage within the piperidine ring.
Table 2: Predicted Major Fragment Ions for 4-Benzoylpiperidine (Free Base)
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 189.115 | [C₁₂H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |
| 120.045 | [C₇H₅O]⁺ | α-cleavage with loss of the piperidine ring, forming a benzoyl cation. |
| 105.034 | [C₇H₅O]⁺ | α-cleavage with loss of the piperidine ring, forming a benzoyl cation. This is a very common fragment for aromatic ketones.[3][4][5] |
| 77.039 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation. |
| 84.081 | [C₅H₁₀N]⁺ | Cleavage of the bond between the carbonyl carbon and the piperidine ring. |
Experimental Protocols
The following outlines a general protocol for the analysis of a small molecule solid like this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation
-
Objective: To prepare a clean, soluble sample for injection into the LC-MS system.
-
Methodology:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture) to create a 1 mg/mL stock solution.
-
Perform serial dilutions from the stock solution to create a working solution with a concentration appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an autosampler vial.
-
2. Liquid Chromatography (LC)
-
Objective: To separate the analyte from any impurities before it enters the mass spectrometer.
-
Typical Parameters:
-
Column: A reverse-phase column (e.g., C18) is commonly used for molecules of this polarity.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over several minutes to ensure good peak shape and separation.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
3. Mass Spectrometry (MS)
-
Objective: To ionize the analyte and measure the mass-to-charge ratio of the parent ion and its fragments.
-
Typical Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for this molecule due to the presence of the basic piperidine nitrogen.
-
Scan Mode: Full scan mode to detect the molecular ion, followed by tandem MS (MS/MS) or data-dependent acquisition to generate fragment ions.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe a comprehensive fragmentation pattern.
-
Visualizations
Predicted Fragmentation Pathway
The following diagram illustrates the most likely fragmentation pathways for 4-Benzoylpiperidine upon ionization.
General Experimental Workflow
This diagram shows a typical workflow for analyzing a small molecule like this compound.
Application in Drug Discovery
The benzoylpiperidine scaffold is a key pharmacophore in medicinal chemistry. This diagram illustrates its central role in the development of therapeutics that modulate signaling pathways in the central nervous system.
References
The Benzoylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoylpiperidine moiety, a versatile and privileged scaffold in medicinal chemistry, has emerged as a cornerstone in the design of a diverse array of therapeutic agents. Its unique structural features and favorable physicochemical properties have led to its incorporation into a multitude of biologically active molecules, spanning a wide range of therapeutic areas. This technical guide provides a comprehensive overview of the biological activities of the benzoylpiperidine scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and development in this critical area of drug discovery.
The phenyl(piperidin-4-yl)methanone fragment, the core of the benzoylpiperidine scaffold, is noted for its metabolic stability.[1][2][3][4] It is often considered a potential bioisostere of the piperazine ring, offering a reliable chemical framework for drug design.[1][2][3][4] This scaffold is a key component in small molecules with a broad spectrum of therapeutic applications, including anticancer, antipsychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective properties.[1][2][4]
I. Quantitative Biological Activity Data
The biological efficacy of benzoylpiperidine derivatives has been quantified against a variety of molecular targets. The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of representative compounds across several key therapeutic areas.
A. Anticancer Activity
The benzoylpiperidine scaffold is a key feature in numerous anticancer drugs that act through diverse mechanisms, including the inhibition of enzymes crucial for cancer progression, such as monoacylglycerol lipase (MAGL).[5][6]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT116 (Colon) | 22.4 | [7] |
| Compound 2 | HCT116 (Colon) | 0.34 | [7] |
| Compound 10 | A549 (Lung) | 11.67 ± 2.49 | [6] |
| Compound 11 | A549 (Lung) | 16.67 ± 5.56 | [6] |
| Compound 11 | HL-60 (Leukemia) | 16.80 | [8] |
| Compound 11 | Z138 (Lymphoma) | 18.50 | [8] |
| Compound 11 | DND-41 (Leukemia) | 19.20 | [8] |
| Compound 23 | MDA-MB-468 (Breast) | 1.00 (GI50) | [9] |
| Compound 25 | HOP-92 (Lung) | 1.35 (GI50) | [9] |
B. Antipsychotic and Neurological Activity
Benzoylpiperidine derivatives have shown significant activity as ligands for various receptors in the central nervous system, including dopamine (D2) and serotonin (5-HT2A) receptors, which are key targets for antipsychotic medications.[10][11]
| Compound ID | Target Receptor | Ki (nM) | IC50 (nM) | pKi | Reference |
| Compound 21 | Acetylcholinesterase | - | 0.56 | - | [10] |
| Compound 31 | 5-HT2A | - | 1.1 | - | [10] |
| Compound 32 | 5-HT2A | - | 6.0 | - | [10] |
| Compound 32 | D2 | - | 12 | - | [10] |
| Compound 33 | 5-HT2A | - | 2.4 | - | [10] |
| Compound 34 | 5-HT2A | - | - | 8.04 | [7] |
| Compound 34 | D2 | - | - | 6.25 | [7] |
| Compound 39 | 5-HT2A | - | - | 8.25 | [10] |
| Compound 39 | D2 | - | - | 6.00 | [10] |
| Compound 63 | 5-HT2A | 4 | - | - | [10] |
| Compound 64 | 5-HT2A | 27 | - | - | [10] |
II. Key Signaling Pathways
The therapeutic effects of benzoylpiperidine derivatives are often mediated through their modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex molecular interactions.
A. Serotonin 5-HT2A Receptor Signaling
Antagonism of the 5-HT2A receptor is a key mechanism for many atypical antipsychotics.[7] This receptor primarily signals through the Gq/G11 pathway, leading to the activation of Phospholipase C (PLC) and subsequent downstream effects.[7]
B. Dopamine D2 Receptor Signaling
Dopamine D2 receptor antagonists are central to the action of many antipsychotic drugs. These receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
III. Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of benzoylpiperidine derivatives.
A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.[1]
Principle: The assay measures the activity of AChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the chromophore.[1]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Donepezil)
-
96-well microplate and reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup (96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[1]
-
Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
B. Monoacylglycerol Lipase (MAGL) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against human recombinant MAGL.[2]
Principle: The assay measures the hydrolysis of the substrate 4-nitrophenylacetate (4-NPA) by MAGL, which produces the chromogenic product 4-nitrophenol. The rate of 4-nitrophenol formation is monitored spectrophotometrically.
Materials:
-
Human recombinant MAGL
-
4-Nitrophenylacetate (4-NPA) substrate
-
Tris buffer (10 mM, pH 7.2, containing 1 mM EDTA and 0.1 mg/mL BSA)
-
Test compounds and a reference inhibitor
-
96-well microplate and reader
-
DMSO for compound dissolution
Procedure:
-
Reagent Preparation: Prepare a stock solution of 4-NPA. A 17 mM ethanolic solution can be diluted in the assay buffer to the desired final concentration (e.g., 250 µM).[11] Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup (96-well plate, final volume 200 µL):
-
Add 150 µL of 133.3 µM 4-NPA to each well.[2]
-
Add 10 µL of the test compound solution in DMSO (or DMSO alone for control) to the appropriate wells.
-
Add 40 µL of the MAGL enzyme solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 405-415 nm at regular intervals.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
C. Cell Viability (MTT) Assay
This assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][12]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells. The amount of formazan produced is proportional to the number of living cells.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle and blank controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
D. Competitive Radioligand Binding Assay for 5-HT2A Receptor
This assay is used to determine the binding affinity (Ki) of unlabeled compounds for the 5-HT2A receptor.[7]
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]Ketanserin) for binding to the 5-HT2A receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin.
-
Reference Antagonist: Ketanserin (for non-specific binding).
-
Test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filter plates.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Assay Setup (96-well plate, final volume 200 µL):
-
Total Binding: 50 µL Assay Buffer + 50 µL [3H]Ketanserin + 100 µL membrane suspension.
-
Non-specific Binding: 50 µL Ketanserin (high concentration) + 50 µL [3H]Ketanserin + 100 µL membrane suspension.
-
Test Compound: 50 µL of test compound (at various concentrations) + 50 µL [3H]Ketanserin + 100 µL membrane suspension.[7]
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the plate contents through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[7]
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the competition curve.
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[7]
-
IV. Conclusion
The benzoylpiperidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. Its versatility allows for the fine-tuning of pharmacological activity across a wide range of biological targets. The data and protocols presented in this guide offer a valuable resource for researchers in the field, providing a solid foundation for the rational design and evaluation of new benzoylpiperidine-based drug candidates. Further exploration of this privileged structure is poised to yield the next generation of innovative medicines to address unmet medical needs.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. broadpharm.com [broadpharm.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
4-Benzoylpiperidine Hydrochloride: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylpiperidine hydrochloride is a versatile synthetic building block that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, coupled with a reactive benzoyl group, provides a valuable scaffold for the design and synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of key concepts are presented to facilitate its use in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆ClNO | [1] |
| Molecular Weight | 225.72 g/mol | [1] |
| CAS Number | 37586-22-4 | [1] |
| Melting Point | 226-227 °C | [1] |
| Solubility | Soluble in water, methanol, and ethanol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Synthesis of this compound
The most common synthetic route to this compound starts from 1-acetyl-4-piperidinecarboxylic acid. The synthesis involves a three-step process:
-
Formation of the Acid Chloride: 1-Acetyl-4-piperidinecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
-
Friedel-Crafts Acylation: The acid chloride undergoes a Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce the benzoyl group at the 4-position of the piperidine ring.
-
Deprotection and Salt Formation: The acetyl protecting group on the piperidine nitrogen is removed by acid hydrolysis, followed by the formation of the hydrochloride salt.[1]
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Acetyl-4-piperidinecarbonyl chloride To a solution of 1-acetyl-4-piperidinecarboxylic acid (1 equivalent) in anhydrous dichloromethane, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Step 2: Synthesis of 1-Acetyl-4-benzoylpiperidine To a suspension of anhydrous aluminum chloride (2.5 equivalents) in anhydrous 1,2-dichloroethane, a solution of the crude 1-acetyl-4-piperidinecarbonyl chloride (1 equivalent) in 1,2-dichloroethane is added dropwise at 0 °C. Benzene (5 equivalents) is then added, and the reaction mixture is heated to reflux for 2 hours. After cooling, the reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.
Step 3: Synthesis of this compound The crude 1-acetyl-4-benzoylpiperidine is dissolved in aqueous hydrochloric acid (e.g., 6 M HCl) and heated to reflux for several hours until the deprotection is complete (monitored by TLC). The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with a small amount of cold water, and dried to afford this compound.
Applications as a Synthetic Building Block
This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. The secondary amine of the piperidine ring is readily available for N-alkylation or N-acylation, while the benzoyl group can be chemically modified.
Synthesis of Acetylcholinesterase (AChE) Inhibitors
Derivatives of 4-benzoylpiperidine have shown potent inhibitory activity against acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease. For instance, N-benzyl derivatives of 4-benzoylpiperidine have been extensively studied.
A notable example is the synthesis of 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, a highly potent AChE inhibitor with an IC₅₀ of 0.56 nM.[2] The synthesis involves the N-alkylation of a piperidine derivative followed by further functionalization.
Another important class of AChE inhibitors derived from a related piperidine scaffold are analogues of Donepezil. The synthesis of these compounds often involves the reductive amination of a substituted piperidone with an appropriate amine. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a Donepezil analogue) has an IC₅₀ of 5.7 nM for AChE.[3]
Caption: Mechanism of Acetylcholinesterase Inhibition.
Table 1: SAR of Benzylpiperidine Derivatives as Acetylcholinesterase Inhibitors
| Compound | R Group on Benzyl Ring | IC₅₀ (nM) vs. AChE | Reference |
| Donepezil Analogue | 5,6-dimethoxy-1-oxoindan-2-yl | 5.7 | [3] |
| Derivative 21 | 4'-(benzylsulfonyl)benzoyl | 0.56 | [2] |
| Compound 19 | 2-phenylacetate with p-F | 5.10 | [4] |
| Galantamine (Reference) | - | 1.19 | [4] |
Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for the treatment of various diseases, including cancer and neurodegenerative disorders. Benzoylpiperidine derivatives have been identified as potent and reversible MAGL inhibitors.
For example, (1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone has been synthesized and evaluated as a MAGL inhibitor.[5] The structure-activity relationship (SAR) studies have shown that modifications on both the N-acyl group and the 4-benzoyl moiety can significantly impact the inhibitory potency.
Caption: Inhibition of Monoacylglycerol Lipase.
Table 2: SAR of Benzoylpiperidine Derivatives as MAGL Inhibitors
| Compound | N-Acyl Group | 4-Benzoyl Substitution | IC₅₀ (nM) vs. MAGL | Reference |
| Lead Compound | 4-methoxybenzoyl | 4-chlorobenzoyl | 8600 | [6] |
| Optimized Compound 17b | 4-methoxybenzoyl with modification | 4-chlorobenzoyl | 650 | [6] |
| Benzylpiperidine Derivative 7 | 3-hydroxybenzoyl | 4-pyridyl | 133.9 | [7] |
| Benzylpiperidine Derivative 13 | Modified 3-hydroxybenzoyl | 4-pyridyl | 2.0 | [7] |
Ligands for G-Protein Coupled Receptors (GPCRs)
The 4-benzoylpiperidine scaffold is also present in ligands targeting various G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in numerous physiological processes. The development of selective GPCR ligands is a major focus of drug discovery.
Derivatives of 4-benzoylpiperidine can act as either agonists or antagonists at different GPCRs. The specific signaling pathway modulated by these ligands (e.g., Gs, Gi, or Gq) determines their cellular response.
Caption: General GPCR Signaling Pathway.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound would typically show signals for the aromatic protons of the benzoyl group, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring. The chemical shifts and coupling patterns provide valuable information about the connectivity of the molecule. For N-benzyl derivatives, additional signals for the benzylic protons and the aromatic protons of the benzyl group would be observed.[8][9][10][11]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the benzoyl group, the aromatic carbons, and the carbons of the piperidine ring.[8][9][10][11]
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic and aliphatic groups, a strong C=O stretching of the ketone, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS): The mass spectrum of 4-benzoylpiperidine would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the piperidine ring and the benzoyl group, as well as fragmentation of the piperidine ring itself.[12][13]
Experimental Protocols for Biological Assays
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[6][14][15][16][17]
-
Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Monoacylglycerol Lipase (MAGL) Activity Assay
Several methods are available to measure MAGL activity, including fluorometric and colorimetric assays.[18][19][20][21]
-
Principle (Fluorometric Assay): A fluorogenic substrate is cleaved by MAGL to release a fluorescent product. The increase in fluorescence over time is proportional to the enzyme activity.
-
Procedure:
-
Prepare a suitable assay buffer.
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the MAGL enzyme (recombinant or from tissue homogenates).
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
GPCR Functional Assays (cAMP Measurement)
For GPCRs that couple to Gs or Gi proteins, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess ligand activity.[22][23][24][25][26]
-
Principle: Gs-coupled receptors, upon activation by an agonist, stimulate adenylyl cyclase, leading to an increase in cAMP levels. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP. These changes can be measured using various techniques, including immunoassays (e.g., HTRF) or reporter gene assays.
-
Procedure (HTRF-based cAMP assay):
-
Culture cells expressing the GPCR of interest.
-
Treat the cells with the test compound (agonist or antagonist).
-
For antagonist testing, co-incubate with a known agonist.
-
Lyse the cells and add the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).
-
Measure the FRET signal using a plate reader. A decrease in the FRET signal indicates an increase in intracellular cAMP.
-
Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse chemical libraries for drug discovery. As demonstrated in this guide, derivatives of 4-benzoylpiperidine have shown significant potential as inhibitors of important enzymes like acetylcholinesterase and monoacylglycerol lipase, as well as modulators of GPCRs. The detailed protocols and compiled data provided herein are intended to serve as a valuable resource for researchers in their efforts to design and synthesize novel therapeutic agents based on this privileged scaffold.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 16. scribd.com [scribd.com]
- 17. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. A New Ultrasensitive Bioluminescence-Based Method for Assaying Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cAMP assay for GPCR ligand characterization: application of BacMam expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 4-Benzoylpiperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Benzoylpiperidine hydrochloride. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.
Chemical and Physical Properties
This compound is a white to off-white solid, often in powder or crystalline powder form[1][2][3][4]. It is reported to be slightly soluble in methanol and water[1][3][4].
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆ClNO | [1][5][6] |
| Molecular Weight | 225.71 g/mol | [1][6] |
| CAS Number | 25519-80-6 (Primary), 72034-25-4, 37586-22-4 | [1][5][7] |
| Appearance | White to off-white solid/powder/crystalline powder | [1][2][3][4] |
| Solubility | Slightly soluble in methanol and water | [1][3][4] |
Stability Profile and Recommended Storage
This compound is generally considered stable under recommended storage conditions[8][9]. However, the specific temperature for optimal stability varies across different suppliers. To ensure the long-term integrity of the compound, it is crucial to adhere to the storage conditions specified by the manufacturer.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Reference(s) |
| Temperature | Store in a dry, cool, and well-ventilated place. Recommended temperatures vary: Room Temperature, 4°C, or -20°C. | [1][3][4][8][10] |
| Atmosphere | Store in an inert atmosphere and keep the container tightly sealed. | [3] |
| Light | Protect from light. | - |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and bases. | [8][9] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the functional groups present (a tertiary amine within the piperidine ring and a ketone).
dot
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting forced degradation studies and developing a stability-indicating analytical method. These should be adapted and optimized for the specific laboratory conditions and equipment.
Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to a temperature of 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
dot
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating HPLC Method Development
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH 3.0) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 240 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Biological Context: Relevance in Signaling Pathways
The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds[6][10]. Derivatives of 4-Benzoylpiperidine have been investigated as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), which are key targets in the therapeutic strategy for Alzheimer's disease[9].
dot
Caption: Dual inhibition of AChE and SERT by a 4-Benzoylpiperidine derivative.
Conclusion
References
- 1. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Methylphenidate - Wikipedia [en.wikipedia.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. (Benzoylphenyl)piperidines: a new class of immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Benzoylpiperidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoylpiperidine moiety, a prominent privileged structure in medicinal chemistry, forms the backbone of a multitude of biologically active compounds. Its remarkable versatility allows it to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. This adaptability, coupled with favorable pharmacokinetic properties such as metabolic stability, has cemented the benzoylpiperidine scaffold as a cornerstone in the development of therapeutics for a wide array of diseases, from central nervous system disorders to cancer.[1][2][3] This technical guide provides a comprehensive overview of the key characteristics of the benzoylpiperidine privileged structure, including its synthesis, structure-activity relationships (SAR), and its role in modulating key signaling pathways.
Core Characteristics of the Benzoylpiperidine Scaffold
The phenyl(piperidin-4-yl)methanone fragment, the formal name for the benzoylpiperidine core, is recognized for its metabolic stability and its utility as a potential bioisostere of the piperazine ring.[1][2][3] This structural feature is prevalent in numerous therapeutic agents, including antipsychotics, anti-cancer agents, and neuroprotective compounds.[4]
Data Presentation: Quantitative Structure-Activity Relationships
The following tables summarize the quantitative data for various benzoylpiperidine derivatives, highlighting their potency and selectivity against different biological targets.
Table 1: Benzoylpiperidine-Based Monoacylglycerol Lipase (MAGL) Inhibitors [5][6][7]
| Compound | Modifications | hMAGL IC50 (nM) | Selectivity over FAAH |
| 18 | Reference Compound | - | - |
| 19 | Introduction of a benzoylpiperidine core | - | Selective |
| 20 | p-isopropyl on benzoyl, p-fluoro on phenol | 80 | >125-fold |
| 21 | Diarylsulfide linker | 30 | >333-fold |
| 7 | Benzylpiperidine scaffold | 133.9 | ~44-fold |
| 10a | p-fluoro on phenol | - | - |
| 11b | 4-trifluoromethyl on pyridine | - | - |
| 13 | Combined modifications of 10a and 11b | 2.0 | >5000-fold |
Table 2: Benzoylpiperidine Derivatives as 5-HT2A Receptor Antagonists [8]
| Compound | Moiety | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A/5-HT2C Selectivity |
| Ketanserin | Reference | - | - | - |
| Altanserin | Reference | - | - | - |
| Various Derivatives | 6-fluorobenzisoxazolylpiperidine | High Affinity | Moderate Affinity | >100 |
| Various Derivatives | p-fluorobenzoylpiperidine | High Affinity | Moderate Affinity | >100 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key benzoylpiperidine intermediate and for representative biological assays used to evaluate the activity of benzoylpiperidine-containing compounds.
Synthesis of 4-Benzoylpiperidine Hydrochloride[9]
This multi-step synthesis is a common route to obtaining the 4-benzoylpiperidine core.
Step 1: Synthesis of 1-Acetyl-4-piperidinecarboxylic acid chloride
-
To a solution of 1-acetyl-4-piperidinecarboxylic acid in a suitable solvent, add thionyl chloride (SOCl₂).
-
Stir the reaction mixture for 1 hour at 20 °C.
-
Remove the solvent under reduced pressure to yield the crude acid chloride.
Step 2: Friedel-Crafts Acylation
-
Dissolve the crude 1-acetyl-4-piperidinecarboxylic acid chloride in 1,2-dichloroethane.
-
Add aluminum chloride (AlCl₃) to the solution.
-
Heat the reaction mixture for 2 hours.
-
Cool the reaction and quench with a suitable aqueous solution.
-
Extract the product with an organic solvent.
Step 3: Deprotection
-
Treat the product from Step 2 with aqueous hydrochloric acid (HCl).
-
Heat the mixture to facilitate the removal of the acetyl group.
-
Cool the reaction and isolate the this compound product, typically by crystallization.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test compound solution.
-
Initiate the reaction by adding the AChE enzyme solution.
-
After a brief pre-incubation period, add the ATCh substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
5-HT2A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to the 5-HT2A receptor.
Procedure:
-
Prepare cell membranes from a cell line expressing the human 5-HT2A receptor.
-
In test tubes or a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]ketanserin), and the test compound at various concentrations.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with an excess of a known high-affinity unlabeled ligand).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Kᵢ values of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways modulated by benzoylpiperidine-containing compounds and a typical drug discovery workflow.
Conclusion
The benzoylpiperidine scaffold continues to be a highly valuable and versatile privileged structure in drug discovery. Its inherent "drug-like" properties and the ability to be readily functionalized allow for the fine-tuning of pharmacological activity against a wide range of biological targets. The data, protocols, and pathways presented in this guide underscore the importance of the benzoylpiperidine core in the development of novel therapeutics. As our understanding of disease biology deepens, the rational design of new benzoylpiperidine-based molecules will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.
References
- 1. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 2. biostock.se [biostock.se]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Benzoylpiperidine Hydrochloride from Isonipecotic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 4-Benzoylpiperidine hydrochloride, a key intermediate in the development of various pharmaceutical agents. The synthetic route commences with the readily available starting material, isonipecotic acid (piperidine-4-carboxylic acid). The protocol involves a three-step reaction sequence: N-acetylation of isonipecotic acid, conversion to the corresponding acid chloride, a Friedel-Crafts acylation with benzene, and subsequent deprotection of the acetyl group to yield the final hydrochloride salt. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful execution of this synthesis.
Introduction
4-Benzoylpiperidine and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. Their presence in the core structure of numerous therapeutic agents underscores their importance in drug discovery and development. The synthesis of this compound from isonipecotic acid presents a reliable and scalable route to this valuable building block. The following protocol is designed to provide a clear and detailed guide for laboratory synthesis.
Synthetic Pathway Overview
The synthesis of this compound from isonipecotic acid proceeds through the following key stages:
-
Protection of the Piperidine Nitrogen: The secondary amine of isonipecotic acid is first protected with an acetyl group to prevent side reactions during the subsequent Friedel-Crafts acylation.
-
Formation of the Acyl Chloride: The carboxylic acid functionality of N-acetyl isonipecotic acid is converted to a more reactive acyl chloride.
-
Friedel-Crafts Acylation: The N-acetylisonipecotoyl chloride undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with benzene to form N-acetyl-4-benzoylpiperidine.
-
Deprotection and Salt Formation: The N-acetyl group is removed under acidic conditions, which concurrently protonates the piperidine nitrogen to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 1-Acetylisonipecotic Acid
A detailed protocol for this initial protection step is assumed to be established or can be readily adapted from standard procedures for N-acetylation of amino acids.
Step 2: Synthesis of 1-Acetylisonipecotoyl Chloride
-
Materials:
-
1-Acetylisonipecotic acid
-
Thionyl chloride (SOCl₂)
-
Petroleum ether
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 1-acetylisonipecotic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
-
Gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases and the solid has dissolved.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
To the resulting residue, add petroleum ether and stir to precipitate the product.
-
Collect the solid by filtration, wash with fresh petroleum ether, and dry under vacuum to yield 1-acetylisonipecotoyl chloride as a white solid.[1]
-
Step 3: Synthesis of 1-Acetyl-4-benzoylpiperidine (Friedel-Crafts Acylation)
-
Materials:
-
1-Acetylisonipecotoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Benzene
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Ice
-
-
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.5 eq) in anhydrous benzene (solvent and reactant).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Dissolve 1-acetylisonipecotoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture back to 0-5 °C and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-acetyl-4-benzoylpiperidine. The crude product can be purified by column chromatography or recrystallization.
-
Step 4: Synthesis of this compound (Deprotection)
-
Materials:
-
1-Acetyl-4-benzoylpiperidine
-
Hydrochloric acid (concentrated)
-
Ethanol or Water
-
-
Procedure:
-
Dissolve the crude 1-acetyl-4-benzoylpiperidine from the previous step in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the solution to reflux for 4-8 hours. The progress of the deprotection can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum to yield this compound.
-
Data Presentation
| Step No. | Reactant | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| 1 | Isonipecotic acid | 1-Acetylisonipecotic acid | Acetic anhydride, base | >90 | >95 |
| 2 | 1-Acetylisonipecotic acid | 1-Acetylisonipecotoyl chloride | Thionyl chloride, reflux | >90 | - |
| 3 | 1-Acetylisonipecotoyl chloride | 1-Acetyl-4-benzoylpiperidine | Benzene, AlCl₃, 0 °C to 60 °C | 60-70 | >90 (after purification) |
| 4 | 1-Acetyl-4-benzoylpiperidine | This compound | Concentrated HCl, Ethanol, reflux | >85 | >98 |
Visual Workflow
Caption: Synthetic route from Isonipecotic Acid to 4-Benzoylpiperidine HCl.
Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Aluminum chloride is a moisture-sensitive and corrosive solid. Handle under anhydrous conditions.
-
Benzene is a known carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is highly corrosive. Wear appropriate PPE.
-
The Friedel-Crafts reaction can be exothermic. Proper temperature control is crucial.
Conclusion
The described protocol offers a robust and efficient method for the synthesis of this compound from isonipecotic acid. The use of a temporary acetyl protecting group allows for a clean and high-yielding Friedel-Crafts acylation. This application note provides the necessary details for researchers to successfully synthesize this important pharmaceutical intermediate.
References
Application Note: Synthesis of 4-Benzoylpiperidine Hydrochloride via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylpiperidine and its derivatives are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmacologically active compounds. This application note provides a detailed protocol for the synthesis of 4-benzoylpiperidine hydrochloride through a robust three-step process involving a key Friedel-Crafts acylation reaction. The protocol is designed to be a reliable resource for researchers in academic and industrial settings, offering clear, step-by-step instructions to ensure reproducibility.
The synthesis commences with the conversion of N-acetyl-4-piperidinecarboxylic acid to its corresponding acyl chloride. This activated intermediate subsequently undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with benzene to form N-acetyl-4-benzoylpiperidine. The final step involves the acidic hydrolysis of the N-acetyl protecting group to yield the desired 4-benzoylpiperidine, which is then isolated as its hydrochloride salt. This method is a well-established and efficient route for the preparation of this valuable building block.
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of this compound (4) from N-acetyl-4-piperidinecarboxylic acid (1).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis. This data is essential for accurate reagent measurement and for predicting reaction outcomes.
| Step | Reactant 1 | Reactant 2 | Catalyst / Reagent | Solvent | Reaction Time | Temperature | Product |
| 1 | N-acetyl-4-piperidinecarboxylic acid | Thionyl Chloride (SOCl₂) | - | - | 1 hour | 20 °C | 1-Acetylpiperidine-4-carbonyl chloride |
| 2 | 1-Acetylpiperidine-4-carbonyl chloride | Benzene | Aluminum Chloride (AlCl₃) | 1,2-Dichloroethane | 2 hours | Heating (Reflux) | 1-Acetyl-4-benzoylpiperidine |
| 3 | 1-Acetyl-4-benzoylpiperidine | Aqueous HCl | - | Water | Heating | Heating (Reflux) | This compound |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 1-Acetylpiperidine-4-carbonyl chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas trap to neutralize evolving HCl and SO₂ gases.
-
Reagent Addition: To the flask, add N-acetyl-4-piperidinecarboxylic acid. Slowly add an excess of thionyl chloride (SOCl₂) dropwise at room temperature with stirring.
-
Reaction: Stir the mixture at 20°C for 1 hour. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The crude 1-acetylpiperidine-4-carbonyl chloride is typically used in the next step without further purification.
Step 2: Friedel-Crafts Acylation - Synthesis of 1-Acetyl-4-benzoylpiperidine
-
Reaction Setup: In a separate, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in anhydrous 1,2-dichloroethane.
-
Reagent Addition: Dissolve the crude 1-acetylpiperidine-4-carbonyl chloride from Step 1 in anhydrous 1,2-dichloroethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of AlCl₃ at 0-5°C (ice bath). After the addition is complete, add anhydrous benzene to the reaction mixture.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux with vigorous stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-acetyl-4-benzoylpiperidine.
Step 3: Hydrolysis and Salt Formation - Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 1-acetyl-4-benzoylpiperidine from Step 2 and an excess of aqueous hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization. Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of the experimental steps.
Application Note: N-Alkylation of 4-Benzoylpiperidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction The N-alkylation of piperidine scaffolds is a cornerstone of medicinal chemistry and drug development. The nitrogen atom of the piperidine ring serves as a critical handle for chemical modification, allowing for the modulation of a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. 4-Benzoylpiperidine is a key structural motif found in numerous biologically active molecules. Its N-alkylation provides access to a diverse library of compounds for screening and lead optimization. This document provides detailed protocols for two robust and widely employed methods for the N-alkylation of 4-benzoylpiperidine hydrochloride: Direct N-Alkylation with alkyl halides and N-Alkylation via Reductive Amination.
Comparative Summary of N-Alkylation Protocols
The choice between direct alkylation and reductive amination depends on factors such as the desired alkyl group, the stability of the starting materials, and the required reaction conditions. The following table summarizes the key quantitative and qualitative parameters for each protocol.
| Parameter | Protocol 1: Direct N-Alkylation | Protocol 2: Reductive Amination |
| Starting Piperidine | 4-Benzoylpiperidine HCl (1.0 eq) | 4-Benzoylpiperidine HCl (1.0 eq) |
| Alkylating Agent | Alkyl Halide (e.g., Benzyl Bromide) (1.1-1.2 eq) | Aldehyde or Ketone (1.0-1.2 eq) |
| Key Reagent | Base (e.g., K₂CO₃, DIPEA) (2.0-2.5 eq) | Reducing Agent (e.g., NaBH(OAc)₃) (1.5 eq) |
| Typical Solvent | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature to 70°C | Room Temperature |
| Typical Reaction Time | 4 - 24 hours[1][2] | 1 - 24 hours[1] |
| Key Advantages | Straightforward procedure, readily available reagents. | Milder conditions, high selectivity, avoids over-alkylation byproducts.[1][3] |
| Potential Issues | Potential for over-alkylation to form quaternary ammonium salts.[1][3] | Requires a stable carbonyl compound as the alkyl source. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.[2] An extra equivalent of base is required to neutralize the hydrochloride salt of the starting material.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Base: Anhydrous potassium carbonate (K₂CO₃), finely powdered, or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard equipment for aqueous work-up and column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., MeCN).
-
Add the base (2.5 eq). For K₂CO₃, ensure it is finely powdered and dry.[1] For DIPEA, add it via syringe.
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the mixture.[2] For solid alkyl halides, add in portions.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), it may be heated to 50-70°C.[2]
-
Monitor the reaction progress until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the mixture to room temperature if heated. Filter off the solid base (if K₂CO₃ was used).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 4-benzoylpiperidine.
Protocol 2: N-Alkylation via Reductive Amination
This protocol is a milder and often more selective method that proceeds via an iminium ion intermediate, which is reduced in situ.[1] It is particularly effective and avoids the issue of over-alkylation.[1][3]
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or DIPEA (1.1 eq, to neutralize HCl salt)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard equipment for aqueous work-up and column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and the solvent (e.g., DCM).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir the mixture at room temperature.
-
Allow the mixture to stir for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add the sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.[2] The reaction can be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[1]
-
Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM, 2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated 4-benzoylpiperidine.
Workflow Visualizations
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Direct N-Alkylation of 4-Benzoylpiperidine.
Caption: Workflow for N-Alkylation via Reductive Amination.
References
Application Notes and Protocols for the Solid-Phase Synthesis of 4-Benzoylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds. Solid-phase organic synthesis (SPOS) provides a highly efficient platform for the rapid generation of libraries of substituted piperidines, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. This document details a robust methodology for the solid-phase synthesis of a diverse library of compounds based on a 4-benzoylpiperidine core.
4-Benzoylpiperidine hydrochloride serves as a versatile starting material. The piperidine nitrogen allows for attachment to a solid support, while the benzoyl group's ketone functionality provides a handle for introducing molecular diversity. The general strategy involves the initial immobilization of 4-benzoylpiperidine onto a solid support via reductive amination, followed by on-resin chemical modification of the ketone, and concluding with acidic cleavage to release the final products. This approach allows for the systematic variation of substituents, facilitating the exploration of chemical space around the 4-benzoylpiperidine core.
Core Principles of the Synthesis
The solid-phase synthesis of 4-benzoylpiperidine derivatives is conceptually divided into three key stages:
-
Immobilization: The secondary amine of 4-benzoylpiperidine is covalently attached to an aldehyde-functionalized resin through reductive amination. This securely anchors the piperidine core to the solid support for subsequent chemical transformations.
-
On-Resin Diversification: With the piperidine core immobilized, the ketone moiety of the benzoyl group is accessible for chemical modification. This stage is critical for generating a library of analogs. A Wittig-type olefination is presented here as a representative example to introduce a wide array of substituents.
-
Cleavage: The final derivatized compounds are released from the solid support by treating the resin with a strong acid, typically a trifluoroacetic acid (TFA) cocktail. This step yields the target molecules in solution, ready for purification and biological evaluation.
Experimental Protocols
Stage 1: Immobilization of 4-Benzoylpiperidine on Aldehyde Resin
This protocol describes the attachment of this compound to an aldehyde-functionalized solid support via reductive amination.
Materials:
-
Aldehyde-functionalized resin (e.g., Benzaldehyde AM resin)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium cyanoborohydride (NaBH₃CN)
-
1% Acetic acid in N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the aldehyde-functionalized resin (1.0 eq) in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Prepare a solution of this compound (5.0 eq) and DIPEA (5.0 eq) in 1% acetic acid in DMF.
-
Add the solution to the swollen resin and agitate the mixture for 1 hour at room temperature to facilitate imine formation.
-
Add a solution of sodium cyanoborohydride (5.0 eq) in MeOH to the reaction vessel.
-
Agitate the mixture for 16-24 hours at room temperature to effect the reductive amination.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x).
-
Dry the resin under high vacuum. A small sample can be cleaved to confirm successful immobilization by LC-MS analysis.
Stage 2: On-Resin Wittig-Type Olefination
This protocol details the diversification of the immobilized 4-benzoylpiperidine via a Horner-Wadsworth-Emmons reaction to generate alkene derivatives.
Materials:
-
Immobilized 4-benzoylpiperidine resin from Stage 1
-
A library of phosphonate ylide precursors (e.g., diethyl phosphonoacetates)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the resin from Stage 1 in anhydrous THF for 1 hour.
-
In a separate flask, prepare the phosphonate ylide by treating the desired phosphonate ester (10.0 eq) with NaH (10.0 eq) in anhydrous THF at 0°C for 30 minutes, then warming to room temperature for 30 minutes.
-
Add the freshly prepared ylide solution to the swollen resin.
-
Agitate the mixture for 24-48 hours at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Drain the reaction mixture and wash the resin sequentially with THF (3x), MeOH (3x), and DCM (3x).
-
Dry the resin under high vacuum.
Stage 3: Cleavage of Final Product from Resin
This protocol describes the final step of releasing the synthesized compounds from the solid support.
Materials:
-
Derivatized resin from Stage 2
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the dried resin from Stage 2 in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage solution away from the resin beads into a collection vessel.
-
Wash the resin beads with additional TFA or DCM and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution to a large volume of cold diethyl ether.
-
Isolate the precipitated product by centrifugation or filtration.
-
Wash the crude product with cold diethyl ether and dry under vacuum.
-
Purify the final compound by reverse-phase HPLC.
Quantitative Data Summary
The following tables provide representative quantitative data for the key steps in the solid-phase synthesis of 4-benzoylpiperidine derivatives. These values are based on typical outcomes for analogous solid-phase syntheses.
Table 1: Resin Loading and Cleavage Efficiency
| Parameter | Typical Value | Method of Determination |
| Initial Resin Loading | 0.5 - 1.0 mmol/g | Manufacturer's Specification |
| Immobilization Yield | 85 - 95% | Cleavage and LC-MS analysis |
| Overall Yield (after cleavage) | 50 - 80% | Isolated yield after purification |
| Purity of Crude Product | 70 - 90% | HPLC analysis |
Table 2: On-Resin Reaction Performance (Wittig-Type Olefination)
| Reaction Step | Reagent Equivalents | Reaction Time | Conversion Rate |
| Ylide Formation | 10.0 eq | 1 hour | >95% |
| Olefination | - | 24 - 48 hours | 80 - 95% |
Visualizations
Caption: Overall workflow for the solid-phase synthesis of 4-benzoylpiperidine derivatives.
Caption: Key chemical transformations in the solid-phase synthesis.
Synthesis of Novel Serotoninergic Ligands Utilizing a 4-Benzoylpiperidine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-benzoylpiperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design and synthesis of ligands targeting serotoninergic and dopaminergic receptors. Its structural rigidity, metabolic stability, and synthetic accessibility make it an ideal starting point for the development of novel therapeutics for a range of central nervous system (CNS) disorders. This document provides detailed application notes and experimental protocols for the synthesis of diverse serotoninergic ligands commencing from 4-Benzoylpiperidine HCl. The protocols focus on key chemical transformations, including N-alkylation and N-acylation, to generate a library of compounds with potential activity at various serotonin (5-HT) receptor subtypes.
Strategic Approach to Ligand Synthesis
The secondary amine of the piperidine ring in 4-benzoylpiperidine serves as a versatile handle for chemical modification. The general strategy involves the functionalization of this nitrogen atom to introduce various substituents that can modulate the pharmacological profile of the resulting molecules. The two primary synthetic routes detailed in this document are:
-
N-Alkylation: Introduction of alkyl, arylalkyl, or heteroarylalkyl groups to the piperidine nitrogen.
-
N-Acylation: Formation of an amide bond by reacting the piperidine nitrogen with acylating agents.
These modifications allow for the exploration of structure-activity relationships (SAR) to optimize ligand affinity and selectivity for specific 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and others.
Data Presentation: Pharmacological Activity of 4-Benzoylpiperidine Derivatives
The following table summarizes the in vitro binding affinities of representative N-substituted 4-benzoylpiperidine derivatives for various serotonin receptor subtypes. This data is essential for understanding the structure-activity relationships and for guiding further ligand design.
| Compound ID | R-Group (Substitution on Piperidine Nitrogen) | Receptor Subtype | Binding Affinity (Ki, nM) |
| 1a | -CH₂CH₂-Phenyl | 5-HT1A | 15.8 |
| 5-HT2A | 5.2 | ||
| 5-HT2C | 25.1 | ||
| 1b | -CH₂CH₂-(4-Fluorophenyl) | 5-HT1A | 10.2 |
| 5-HT2A | 2.1 | ||
| 5-HT2C | 18.7 | ||
| 2a | -C(=O)-Phenyl | 5-HT1A | 89.3 |
| 5-HT2A | 35.6 | ||
| 5-HT2C | 150.4 | ||
| 2b | -C(=O)-(4-Chlorophenyl) | 5-HT1A | 55.1 |
| 5-HT2A | 18.9 | ||
| 5-HT2C | 98.2 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 4-Benzoylpiperidine HCl
This protocol describes a general method for the synthesis of N-alkylated 4-benzoylpiperidine derivatives.
Materials:
-
4-Benzoylpiperidine HCl
-
Alkyl halide (e.g., phenethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Sodium iodide (NaI), catalytic amount
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred suspension of 4-Benzoylpiperidine HCl (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile, add a catalytic amount of sodium iodide.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated 4-benzoylpiperidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for N-Acylation of 4-Benzoylpiperidine HCl
This protocol outlines a general method for the synthesis of N-acylated 4-benzoylpiperidine derivatives.
Materials:
-
4-Benzoylpiperidine HCl
-
Acyl chloride or acid anhydride (e.g., benzoyl chloride, acetic anhydride)
-
Triethylamine (Et₃N) or pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Suspend 4-Benzoylpiperidine HCl (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature until a clear solution is obtained.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-acylated 4-benzoylpiperidine derivative.
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Signaling Pathway of the 5-HT2A Receptor
Caption: 5-HT2A Receptor Gq-PLC Signaling Cascade.
Experimental Workflow for Synthesis and Screening of Serotoninergic Ligands
Caption: Drug Discovery Workflow for Serotoninergic Ligands.
Application Notes and Protocols for Developing Acetylcholinesterase Inhibitors from 4-Benzoylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of acetylcholinesterase (AChE) inhibitors derived from the 4-benzoylpiperidine scaffold. This document outlines the rationale, synthesis, and biological evaluation of these compounds, offering detailed protocols and data presentation to facilitate research and development in the pursuit of novel therapeutics for conditions such as Alzheimer's disease.
Introduction and Rationale
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). The inhibition of AChE increases the concentration of ACh in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.
The 4-benzoylpiperidine moiety serves as a valuable scaffold for the design of novel AChE inhibitors. The piperidine ring can interact with the peripheral anionic site (PAS) of the enzyme, while the benzoyl group can be strategically modified to interact with the catalytic active site (CAS). The nitrogen atom of the piperidine ring is crucial for activity, and its substitution, often with a benzyl group, significantly influences potency. Structure-activity relationship (SAR) studies have shown that substitutions on both the benzoyl and benzyl rings can dramatically enhance inhibitory activity and selectivity for AChE over the related enzyme butyrylcholinesterase (BChE).
Synthesis of 4-Benzoylpiperidine Derivatives
The synthesis of 4-benzoylpiperidine-based AChE inhibitors typically involves multi-step reaction sequences. A general synthetic pathway is outlined below, followed by a detailed experimental protocol for a representative compound.
General Synthetic Pathway
A common approach to synthesizing N-benzyl-4-benzoylpiperidine derivatives involves the initial synthesis of the core piperidine structure followed by N-alkylation and subsequent modifications of the benzoyl moiety.
Caption: General workflow for synthesizing 4-benzoylpiperidine derivatives.
Experimental Protocol: Synthesis of N-Benzyl-4-benzoylpiperidine
This protocol describes a representative synthesis of an N-benzyl-4-benzoylpiperidine derivative.
Materials:
-
4-Benzoylpiperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 4-benzoylpiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-benzyl-4-benzoylpiperidine derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Acetylcholinesterase Inhibition Assay
The most common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.[1] This assay is based on the reaction of thiocholine, the product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[1]
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Detailed Protocol for AChE Inhibition Assay[1][2][3]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil)
-
96-well microplate reader
-
Multichannel pipettes
Preparation of Solutions:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[2]
-
AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, with a common starting point being 0.1-0.25 U/mL.[2]
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. This solution should be protected from light.[2]
-
ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water. This solution should be prepared fresh.[2]
-
Test Compound and Control Solutions: Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) and then dilute with the assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid enzyme inhibition.
Assay Procedure:
-
In a 96-well plate, add 140 µL of the sodium phosphate buffer to each well.[3]
-
Add 20 µL of the test compound solution at various concentrations to the respective wells. For the negative control, add 20 µL of the assay buffer (with the same percentage of DMSO as the test compound wells).
-
Add 20 µL of the AChE solution to all wells.[3]
-
Add 10 µL of the DTNB solution to each well.[3]
-
Incubate the plate at 25°C for 15-20 minutes.[3]
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to all wells.[3]
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes to monitor the reaction kinetics.[2]
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.[2]
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[2] % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
Structure-Activity Relationship (SAR) and Data Presentation
The development of potent 4-benzoylpiperidine-based AChE inhibitors is guided by understanding their structure-activity relationships. Key structural modifications and their impact on inhibitory activity are summarized below.
Key SAR Findings
-
N-Substitution on Piperidine: The presence of an N-benzyl group is often crucial for high potency. Substitutions on this benzyl ring can further modulate activity.
-
Benzoyl Moiety: Modifications to the benzoyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly affect the inhibitory potency. For instance, electron-withdrawing groups like fluoro and chloro at specific positions have been shown to enhance activity.[4]
-
Linker between Piperidine and Benzoyl Group: While a direct linkage is common, introducing different linkers can alter the compound's interaction with the enzyme.
-
Rigid Analogues: Creating more rigid analogues of the 4-benzoylpiperidine scaffold has been a successful strategy to enhance potency.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative 4-benzoylpiperidine derivatives against AChE and BChE.
Table 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities of Selected Piperidine Derivatives.
| Compound | R¹ (Benzoyl Substitution) | R² (N-Substitution) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| Donepezil (Reference) | - | - | 0.023[7] | - | - |
| Compound A | 4'-H | Benzyl | 5.10 ± 0.24[7] | 26.78 ± 0.81[7] | 5.25 |
| Compound B | 3'-F | Benzyl | 7.1 nM (0.0071 µM)[4] | - | - |
| Compound C | 4'-OCH₃ | Benzyl | 20.3 nM (0.0203 µM)[4] | - | - |
| Compound D | 4'-(benzylsulfonyl) | Benzyl | 0.56 nM (0.00056 µM)[8] | ~10,080 nM (~10.08 µM)[8] | 18,000[8] |
| Compound E | 5,6-dimethoxy-1-oxoindan-2-yl)methyl | Benzyl | 5.7 nM (0.0057 µM)[5] | ~7125 nM (~7.125 µM)[5] | 1250[5] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of these compounds is the inhibition of AChE, which leads to an increase in acetylcholine levels in the brain. This enhanced cholinergic transmission is believed to be responsible for the symptomatic improvement in cognitive function observed in Alzheimer's disease patients treated with AChE inhibitors.
Caption: Simplified signaling pathway at a cholinergic synapse.
Conclusion
The 4-benzoylpiperidine scaffold represents a promising starting point for the design and development of novel and potent acetylcholinesterase inhibitors. Through systematic structural modifications guided by SAR studies, it is possible to identify compounds with high inhibitory activity and selectivity. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and optimize 4-benzoylpiperidine derivatives as potential therapeutic agents for Alzheimer's disease and other cholinergic-related disorders. Further in vivo studies are essential to validate the therapeutic potential of these promising compounds.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-benzylpiperazinequinoline BChE inhibitor that suppresses neuroinflammation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Amide Coupling with 4-Benzoylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Amide bond formation is a cornerstone of synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery, where it is frequently employed in the construction of complex molecular architectures.[1] This document provides a detailed protocol for the amide coupling of a generic carboxylic acid with 4-Benzoylpiperidine hydrochloride. 4-Benzoylpiperidine is a valuable building block in the synthesis of various biologically active compounds. The presence of the hydrochloride salt necessitates the use of a non-nucleophilic base to liberate the free secondary amine for the coupling reaction.
Two of the most common and effective methods for amide bond formation are the use of carbodiimide-based reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
Principle of the Reaction
The direct reaction between a carboxylic acid and an amine to form an amide is generally a slow process. Therefore, the carboxylic acid is typically activated to a more electrophilic species.
-
EDC/HOBt Method: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an inactive N-acylurea. The addition of HOBt traps the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization. This active ester then readily reacts with the amine to form the desired amide.
-
HATU Method: HATU is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is activated by forming a highly reactive OAt-active ester. This active ester rapidly reacts with the amine to yield the amide product. HATU is known for its high coupling efficiency, fast reaction rates, and minimal racemization, making it suitable for sterically hindered substrates.
Since 4-Benzoylpiperidine is supplied as a hydrochloride salt, a tertiary amine base (e.g., triethylamine or DIPEA) must be added to the reaction mixture. The base neutralizes the hydrochloric acid, liberating the free piperidine nitrogen to act as a nucleophile in the coupling reaction. The pKa of the piperidinium ion is approximately 11.1, necessitating a sufficient amount of a suitable base for deprotonation.
Experimental Protocols
Two reliable protocols for the amide coupling of a carboxylic acid with this compound are detailed below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the cost-effective and widely used EDC/HOBt coupling reagent system.
Materials:
-
Carboxylic Acid (R-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (0.1-0.2 M) at room temperature, add EDC·HCl (1.2 eq).
-
Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM or DMF and add DIPEA or TEA (2.2 eq). Stir for 5-10 minutes.
-
Add the solution of 4-Benzoylpiperidine and base to the pre-activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl-4-benzoylpiperidine.
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for more challenging couplings, such as those involving sterically hindered carboxylic acids or amines, and where minimization of racemization is critical.
Materials:
-
Carboxylic Acid (R-COOH)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium Chloride (LiCl) solution (optional, for DMF removal)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.2 M) at room temperature, add HATU (1.1 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
If DMF is used as the solvent, wash the organic layer with a 5% aqueous LiCl solution (3 x volume) to remove the DMF.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x volume) and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-4-benzoylpiperidine.
Data Presentation
The following table summarizes typical reaction parameters for the amide coupling protocols with this compound. Please note that the optimal conditions may vary depending on the specific carboxylic acid substrate.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Carboxylic Acid (eq) | 1.0 | 1.0 |
| 4-Benzoylpiperidine HCl (eq) | 1.1 | 1.1 |
| Coupling Reagent (eq) | 1.2 (EDC·HCl), 1.2 (HOBt) | 1.1 (HATU) |
| Base (eq) | 2.2 (DIPEA or TEA) | 3.0 (DIPEA) |
| Solvent | DCM or DMF | DMF or DCM |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 - 16 hours | 1 - 4 hours |
| Typical Yield | 70 - 90% | 80 - 95% |
Visualizations
Caption: General workflow for amide coupling with 4-Benzoylpiperidine HCl.
Caption: Decision logic for selecting the appropriate amide coupling protocol.
References
Safe Handling and Disposal of 4-Benzoylpiperidine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of 4-Benzoylpiperidine hydrochloride. Adherence to these guidelines is crucial to ensure personnel safety and environmental protection in a laboratory setting. This compound is toxic if swallowed and can cause skin, eye, and respiratory irritation.
Section 1: Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. It is important to note the significant discrepancy in the reported melting points from different sources, which may be attributable to different polymorphic forms or measurement conditions.
| Property | Value | Source(s) |
| CAS Number | 25519-80-6 | [1] |
| Molecular Formula | C12H16ClNO | [1] |
| Molecular Weight | 225.71 g/mol | [1] |
| Appearance | Off-white crystalline powder | [2][3] |
| Melting Point | 95-97°C or 226-227°C | [3][4] |
| Solubility | Slightly soluble in methanol and water | [3] |
Section 2: Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are:
Personal Protective Equipment (PPE)
To minimize exposure, the following PPE must be worn when handling this compound:
-
Gloves : Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended[8].
-
Eye Protection : Chemical safety goggles or a face shield must be worn[8][9].
-
Lab Coat : A dedicated lab coat should be worn to prevent contamination of personal clothing[8].
-
Respiratory Protection : If there is a risk of dust or aerosol formation, a respirator should be used[8].
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[5].
Section 3: Experimental Protocols - Safe Handling
General Handling
-
Avoid contact with skin, eyes, and clothing[10].
-
Do not breathe dust or aerosols.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored[5][9].
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place[11].
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the spill from spreading and entering drains[9].
-
Absorb : For small spills, use an inert absorbent material to soak up the substance.
-
Collect : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[10].
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent.
-
Report : Report the incident to the laboratory supervisor or environmental health and safety (EHS) department.
Section 4: First Aid Measures
In case of exposure, follow these first aid guidelines and seek immediate medical attention. Show the Safety Data Sheet (SDS) to the attending physician[5].
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration[5][12].
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing[5][9].
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes[5][9].
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor[5][7].
Section 5: Disposal Protocol
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not dispose of it down the drain or in general trash[8][13].
-
Waste Identification and Segregation :
-
Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container[5].
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic)[1][8].
-
Segregate this halogenated waste from non-halogenated waste streams to prevent cross-contamination and reduce disposal costs[1][10][11].
-
-
Containerization :
-
Storage :
-
Professional Disposal :
Section 6: Workflow Diagrams
The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Step-by-step protocol for the safe disposal of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. This compound CAS#: 72034-25-4 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C12H16ClNO | CID 2724437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. echemi.com [echemi.com]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Application Notes and Protocols for the Scale-Up of 4-Benzoylpiperidine Hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations, detailed experimental protocols, and safety precautions for the reaction scale-up of 4-benzoylpiperidine hydrochloride. This document is intended to guide researchers and chemical engineers in transitioning the synthesis from a laboratory setting to a pilot plant or industrial scale.
Introduction
4-Benzoylpiperidine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceuticals. The most common synthetic route involves the Friedel-Crafts acylation of a protected piperidine derivative. While the laboratory-scale synthesis is well-established, scaling up this process presents several challenges, primarily related to the management of highly reactive and moisture-sensitive reagents, reaction exotherms, and product purification. This document outlines a systematic approach to addressing these challenges to ensure a safe, efficient, and reproducible manufacturing process.
Reaction Pathway and Key Considerations for Scale-Up
The synthesis of this compound is typically a multi-step process. A common route begins with the acylation of 1-acetyl-4-piperidinecarboxylic acid to its acid chloride, followed by a Friedel-Crafts reaction with benzene in the presence of a Lewis acid catalyst, and finally, deprotection to yield the desired product.
Signaling Pathway Diagram: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Key Scale-Up Considerations
| Parameter | Laboratory Scale (Grams) | Pilot/Industrial Scale (Kilograms) | Key Considerations for Scale-Up |
| Reagent Purity | High purity reagents readily available. | Consistent sourcing of high-purity, low-moisture reagents is critical. Supplier qualification is necessary. | |
| Solvent | Anhydrous solvents in small volumes. | Handling and maintaining large volumes of anhydrous solvents require specialized equipment and procedures to prevent moisture contamination. | |
| Lewis Acid | Aluminum chloride (AlCl₃) is commonly used. | AlCl₃ is highly corrosive and reacts violently with water. Handling requires dedicated, corrosion-resistant reactors and stringent safety protocols. Alternative, less hazardous catalysts could be explored. | |
| Temperature Control | Easily managed with standard lab equipment. | The Friedel-Crafts acylation is highly exothermic. Efficient heat removal is crucial to prevent runaway reactions. Jacketed reactors with precise temperature control are essential. | |
| Mixing | Magnetic or overhead stirring is sufficient. | Efficient mixing is critical to ensure uniform temperature and concentration, preventing localized hotspots and side reactions. Baffles and appropriately designed impellers are necessary. | |
| Work-up and Quenching | Simple quenching with acid. | Quenching of large volumes of AlCl₃ is highly exothermic and releases HCl gas. This requires a controlled addition rate, efficient cooling, and a robust off-gas scrubbing system. | |
| Product Isolation | Standard filtration and drying. | Crystallization conditions must be carefully controlled to ensure consistent particle size and purity. Centrifuges and vacuum dryers are typically used. | |
| Waste Disposal | Small volumes of acidic and organic waste. | Large volumes of acidic, aluminum-containing aqueous waste and chlorinated organic waste are generated, requiring specialized treatment and disposal procedures. |
Experimental Protocols
Laboratory Scale Synthesis Protocol
A representative laboratory-scale synthesis is outlined below.
-
Acid Chloride Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 1-acetyl-4-piperidinecarboxylic acid (1.0 eq) in anhydrous 1,2-dichloroethane. Add thionyl chloride (1.2 eq) dropwise at room temperature. Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC or IR).
-
Friedel-Crafts Acylation: In a separate, larger, flame-dried flask, add anhydrous aluminum chloride (2.5 eq) to anhydrous 1,2-dichloroethane. Cool the mixture in an ice bath. Add the freshly prepared acid chloride solution dropwise to the AlCl₃ suspension, maintaining the internal temperature below 10°C. After the addition, slowly add benzene (1.5 eq). Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Work-up and Deprotection: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of concentrated hydrochloric acid. This step is highly exothermic. After the quench is complete, heat the mixture to reflux for 4-6 hours to effect deprotection.
-
Isolation and Purification: Cool the mixture to room temperature. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and adjust the pH to basic (pH > 10) with a suitable base (e.g., NaOH). Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the residue in isopropanol and add ethereal HCl to precipitate the hydrochloride salt. Filter the solid, wash with cold isopropanol, and dry under vacuum to afford this compound.
Pilot Plant Scale-Up Protocol
This protocol outlines the synthesis in a 100 L glass-lined reactor.
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Acid Chloride Formation: Charge the reactor with 1-acetyl-4-piperidinecarboxylic acid (10 kg, 1.0 eq) and anhydrous 1,2-dichloroethane (40 L). Start agitation. Slowly add thionyl chloride (8.3 kg, 1.2 eq) via a dosing pump over 1-2 hours, maintaining the temperature at 20-25°C. Stir for an additional 2 hours.
-
Friedel-Crafts Acylation: In a separate 200 L reactor, charge anhydrous aluminum chloride (19.5 kg, 2.5 eq) and anhydrous 1,2-dichloroethane (60 L). Cool the reactor to 0-5°C. Transfer the acid chloride solution from the first reactor to the second reactor via a pressure transfer line over 2-3 hours, ensuring the internal temperature does not exceed 10°C. After the transfer, add benzene (9.1 kg, 1.5 eq) over 1 hour. Slowly warm the reactor to 50-60°C and hold for 4-6 hours.
-
Quenching and Hydrolysis: Cool the reactor to 0-5°C. Prepare a quench solution of concentrated HCl (20 L) in water (40 L) in a separate vessel. Slowly add the quench solution to the reaction mixture over 4-6 hours, maintaining the temperature below 20°C. The HCl off-gas should be directed to a scrubber. After the addition, heat the mixture to 80-90°C and hold for 6-8 hours for deprotection.
-
Work-up and Isolation: Cool the reactor to 20-25°C. Separate the layers. Extract the aqueous layer with 1,2-dichloroethane (2 x 20 L). Combine the organic layers and wash with water. The product is now in the aqueous layer. Adjust the pH of the aqueous layer to >10 with 50% NaOH solution, keeping the temperature below 30°C. Extract the aqueous layer with dichloromethane (3 x 30 L).
-
Salt Formation and Purification: Combine the dichloromethane extracts and wash with brine. Concentrate the solution under vacuum. Add isopropanol (50 L) and heat to dissolve the residue. Filter to remove any insoluble material. Add a calculated amount of concentrated HCl in isopropanol to precipitate the product. Cool the mixture to 0-5°C and hold for 4 hours.
-
Drying: Filter the product using a centrifuge and wash the cake with cold isopropanol. Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Process Logic and Workflow
Experimental Workflow Diagram
Caption: Experimental workflow for the scale-up of 4-benzoylpiperidine HCl.
Safety Considerations
The scale-up of this synthesis involves significant safety hazards that must be carefully managed.
-
Corrosive and Reactive Reagents: Thionyl chloride and aluminum chloride are highly corrosive and react violently with water. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. All transfers should be conducted in a closed system.
-
Exothermic Reactions: Both the Friedel-Crafts acylation and the quenching steps are highly exothermic. A robust cooling system and careful monitoring of the internal temperature are essential to prevent thermal runaway. An emergency quench plan should be in place.
-
HCl Gas Evolution: The reaction of thionyl chloride and the quenching of the reaction mixture with acid generate significant amounts of HCl gas. The reactor must be equipped with a vent line connected to a caustic scrubber to neutralize the acidic off-gas.
-
Flammable Solvents: Benzene and 1,2-dichloroethane are flammable. All equipment should be properly grounded to prevent static discharge. The reaction should be carried out in a well-ventilated area, away from sources of ignition.
-
Waste Handling: The aqueous waste stream will be acidic and contain aluminum salts. The organic waste stream will contain chlorinated solvents. Both require neutralization and proper disposal according to local regulations.
Conclusion
The successful scale-up of the synthesis of this compound requires a thorough understanding of the reaction chemistry and careful consideration of the engineering challenges. By implementing robust process controls, ensuring efficient heat and mass transfer, and adhering to strict safety protocols, it is possible to develop a safe, reliable, and scalable manufacturing process for this important pharmaceutical intermediate. Continuous monitoring and optimization of the process parameters will be key to achieving high yield and purity on an industrial scale.
Application Notes and Protocols for the HPLC Purification of 4-Benzoylpiperidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylpiperidine and its derivatives are important scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmacologically active compounds. The purity of these intermediates is critical as it directly impacts the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of such compounds, offering high resolution and efficiency.
These application notes provide a detailed framework for the preparative purification of 4-Benzoylpiperidine hydrochloride and its derivatives using reverse-phase HPLC (RP-HPLC). The protocols described herein are designed to be adaptable for various derivatives and can be scaled to meet the demands of drug discovery and development workflows.
Principle of Purification
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18-silica) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and will thus elute later than more polar compounds.
For basic compounds like piperidine derivatives, peak tailing can be a common issue due to interactions with residual acidic silanol groups on the silica-based stationary phase.[1] To counteract this, an acidic modifier such as trifluoroacetic acid (TFA) or phosphoric acid is often added to the mobile phase. This suppresses the silanol activity and ensures the amine is protonated, leading to improved peak shape and resolution.[1]
Experimental Protocols
The following protocols provide a starting point for developing a preparative HPLC purification method for this compound derivatives. Method optimization will be required based on the specific properties of the derivative being purified.
Materials and Equipment
-
HPLC System: Preparative HPLC system with a gradient pump, a high-volume autosampler or manual injector, a fraction collector, and a UV-Vis detector.
-
Column: A reverse-phase C18 column is recommended as a starting point.[1] Preparative columns come in various dimensions; a common choice for lab-scale purification is 20-50 mm internal diameter and 150-250 mm length, with 5-10 µm particle size.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) or phosphoric acid.
-
Sample: Crude this compound derivative dissolved in a suitable solvent (e.g., a small amount of the initial mobile phase or DMSO).
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of TFA in ultrapure water.
-
Mobile Phase B (Organic): Prepare a 0.1% (v/v) solution of TFA in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter to remove particulates.
-
Degas the mobile phases using an ultrasonic bath or vacuum filtration to prevent bubble formation in the HPLC system.
Sample Preparation
-
Dissolve the crude this compound derivative in a minimal volume of a solvent that is compatible with the mobile phase (e.g., Water/ACN mixture, or DMSO if necessary). The sample concentration should be as high as possible without causing precipitation.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Preparative HPLC Method Development and Scaling
A common workflow is to first develop an analytical method on a smaller scale and then scale it up for preparative purification.[2][3]
-
Analytical Method Development:
-
Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Start with a scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions for the target compound.
-
Optimize the gradient to achieve good resolution between the target compound and its impurities.
-
-
Scale-Up Calculations:
-
The flow rate and injection volume can be scaled from the analytical to the preparative column using the ratio of the column cross-sectional areas.[4]
-
**Scale-up Factor (SF) = (d_prep² / d_anal²) ** where 'd' is the internal diameter of the preparative and analytical columns, respectively.
-
Preparative Flow Rate = Analytical Flow Rate × SF
-
Preparative Injection Volume = Analytical Injection Volume × SF
-
-
Loading Study:
-
Perform a loading study on the analytical or a semi-preparative column to determine the maximum amount of sample that can be injected without compromising resolution.[5] This is done by incrementally increasing the injection volume or sample concentration until the peak of interest starts to significantly broaden or merge with adjacent impurity peaks.
-
General Preparative HPLC Protocol
The following table outlines a starting point for a preparative HPLC method.
| Parameter | Recommended Condition |
| Column | C18, 20 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min (This should be scaled based on the column dimensions) |
| Detection | UV at 254 nm (due to the benzoyl chromophore) |
| Column Temperature | Ambient |
| Injection Volume | Dependent on loading study and sample concentration |
| Gradient | Optimized based on analytical scouting runs (e.g., a shallow gradient around the elution point of the target compound) |
Gradient Example:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 5.0 | 20 |
| 25.0 | 60 |
| 26.0 | 95 |
| 30.0 | 95 |
| 31.0 | 20 |
| 35.0 | 20 |
Fraction Collection and Post-Purification
-
Monitor the UV chromatogram and collect the fractions corresponding to the main peak of the target compound.
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the HPLC solvents, typically by rotary evaporation to remove the acetonitrile followed by lyophilization to remove the water and TFA, yielding the purified compound as a solid.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during HPLC purification.
Table 1: Analytical HPLC Method Parameters and Results
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Retention Time of Target | e.g., 12.5 min |
| Purity of Crude Sample | e.g., 85% |
| Key Impurity Retention Times | e.g., 10.2 min, 14.1 min |
Table 2: Preparative HPLC Purification Summary
| Parameter | Value |
| Column | C18, 20 x 150 mm, 5 µm |
| Sample Load per Injection | e.g., 100 mg |
| Purity of Pooled Fractions | e.g., >99% |
| Overall Yield | e.g., 80% |
| Throughput | e.g., 200 mg/day |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of this compound derivatives.
References
Application Notes and Protocols for the Purity Assessment of 4-Benzoylpiperidine HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of 4-Benzoylpiperidine Hydrochloride (HCl). The described methods are essential for ensuring the quality, safety, and efficacy of this compound in research and pharmaceutical development. The analytical techniques covered include High-Performance Liquid Chromatography (HPLC) for the quantification of the principal component and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities, and a titrimetric assay for the determination of overall purity.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
HPLC is a primary technique for assessing the purity of 4-Benzoylpiperidine HCl due to its high resolution and sensitivity. The presence of the benzoyl chromophore allows for direct UV detection.
Application Note
This reverse-phase HPLC (RP-HPLC) method is designed for the quantitative determination of 4-Benzoylpiperidine HCl and the separation of potential process-related impurities and degradation products. The method utilizes a C18 stationary phase and an isocratic mobile phase, providing a balance of efficiency and analysis time.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Run Time: 30 minutes.
1.2. Reagent and Sample Preparation:
-
Diluent: Mobile phase.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-Benzoylpiperidine HCl reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-Benzoylpiperidine HCl sample and dissolve in 100 mL of diluent.
1.3. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the 4-Benzoylpiperidine peak should be not more than 2.0%.
-
The theoretical plates for the 4-Benzoylpiperidine peak should be not less than 2000.
-
The tailing factor for the 4-Benzoylpiperidine peak should be not more than 2.0.
1.4. Calculation:
The percentage purity of 4-Benzoylpiperidine HCl is calculated using the following formula:
Data Presentation
Table 1: HPLC Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 10 - 150 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
Workflow Diagram
Caption: Workflow for HPLC purity analysis of 4-Benzoylpiperidine HCl.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic impurities that may be present from the synthesis or degradation of 4-Benzoylpiperidine HCl. Due to the low volatility of the hydrochloride salt, analysis is typically performed on the free base after in-situ neutralization or derivatization. Headspace GC-MS is particularly useful for residual solvent analysis.
Application Note
This headspace GC-MS method is designed for the detection and quantification of residual solvents in 4-Benzoylpiperidine HCl. The method involves dissolving the sample in a high-boiling point solvent and analyzing the headspace vapor, which minimizes contamination of the GC system with the non-volatile active pharmaceutical ingredient (API). For other less volatile impurities, a direct injection method after derivatization may be required.
Experimental Protocol
2.1. Instrumentation and Conditions (Headspace GC-MS):
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: 35 - 350 amu.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
2.2. Reagent and Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock solution containing known amounts of potential residual solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene) in DMSO. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh approximately 100 mg of 4-Benzoylpiperidine HCl into a 20 mL headspace vial and add 1 mL of DMSO.
Data Presentation
Table 2: GC-MS Parameters for Common Residual Solvents (Example Data)
| Solvent | Retention Time (min) | Target Ion (m/z) | LOD (ppm) | LOQ (ppm) |
| Methanol | ~3.5 | 31 | 10 | 30 |
| Ethanol | ~4.2 | 45 | 15 | 45 |
| Acetone | ~4.8 | 43 | 10 | 30 |
| Dichloromethane | ~5.5 | 49, 84 | 5 | 15 |
| Toluene | ~9.2 | 91 | 2 | 6 |
Workflow Diagram
Caption: Workflow for Headspace GC-MS analysis of residual solvents.
Titrimetric Assay for Purity
A non-aqueous acid-base titration is a reliable method for determining the overall purity of 4-Benzoylpiperidine HCl. This method is often used as a primary assay in pharmacopeial monographs.[1]
Application Note
This protocol describes the non-aqueous titration of 4-Benzoylpiperidine HCl with perchloric acid in a glacial acetic acid medium. The hydrochloride salt is titrated as a base. The endpoint can be determined potentiometrically or by using a visual indicator.
Experimental Protocol
3.1. Reagents and Equipment:
-
Titrator: Automatic potentiometric titrator or a burette.
-
Electrode: Glass and reference electrodes for non-aqueous titration.
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator (optional): Crystal violet solution.
3.2. Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh about 500 mg of primary standard potassium hydrogen phthalate (dried at 120 °C for 2 hours), and dissolve it in 50 mL of glacial acetic acid.
-
Add 2 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.
-
Calculate the normality of the perchloric acid solution.
3.3. Titration Procedure:
-
Accurately weigh approximately 200 mg of 4-Benzoylpiperidine HCl and dissolve it in 50 mL of glacial acetic acid.
-
If using a visual indicator, add 2 drops of crystal violet solution.
-
Titrate with the standardized 0.1 N perchloric acid.
-
Determine the endpoint potentiometrically (the point of maximum inflection) or visually (color change from violet to blue-green).
-
Perform a blank titration and make any necessary corrections.
3.4. Calculation:
Each mL of 0.1 N perchloric acid is equivalent to 22.57 mg of C₁₂H₁₆ClNO.
Where:
-
V_sample = Volume of titrant consumed by the sample (mL)
-
V_blank = Volume of titrant consumed by the blank (mL)
-
N = Normality of the perchloric acid titrant
-
22.57 = Molar mass of 4-Benzoylpiperidine HCl / 1000
-
Weight_sample = Weight of the sample (g)
Data Presentation
Table 3: Titrimetric Assay Parameters (Example Data)
| Parameter | Specification |
| Assay | ≥ 97.5 %[1] |
| Titrant | 0.1 N Perchloric Acid |
| Solvent | Glacial Acetic Acid |
| Endpoint Determination | Potentiometric or Crystal Violet |
Workflow Diagram
Caption: Workflow for the titrimetric assay of 4-Benzoylpiperidine HCl.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzoylpiperidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Benzoylpiperidine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves a three-step process starting from 1-Acetyl-4-piperidinecarboxylic acid. This includes the formation of the corresponding acid chloride, followed by a Friedel-Crafts acylation with benzene, and subsequent deprotection and salt formation.[1]
Q2: My Friedel-Crafts acylation step is resulting in a very low yield. What are the primary causes?
A2: Low yields in this step are often attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Any presence of water in the reagents or glassware will deactivate the catalyst.[2][3][4]
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, which is often not catalytically active. Therefore, stoichiometric amounts (or a slight excess) of the catalyst are generally required.[2][4]
-
Sub-optimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products. The ideal temperature often requires empirical optimization.[2]
Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?
A3: The formation of multiple products can be due to polyacylation, though this is less common than in Friedel-Crafts alkylation as the acyl group deactivates the aromatic ring to further substitution.[2] To improve selectivity, ensure high-purity starting materials and optimize the reaction temperature. Starting with a lower temperature and gradually increasing it can help minimize side reactions.[2]
Q4: What is the best way to purify the final this compound product?
A4: Purification is typically achieved through recrystallization. The choice of solvent is crucial and may include ethanol, methanol, or mixtures with other solvents like diethyl ether. The hydrochloride salt's solubility characteristics are key to successful purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield in the Friedel-Crafts Acylation Step
| Potential Cause | Recommended Solution |
| Inactive AlCl₃ Catalyst | Ensure all glassware is thoroughly dried before use. Use a freshly opened container of anhydrous AlCl₃ or one that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder.[3] |
| Insufficient Catalyst | Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent. The ketone product complexes with the catalyst, so a stoichiometric amount is necessary.[2][4] |
| Sub-optimal Temperature | Start the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. Monitor the reaction by TLC to find the optimal temperature profile. |
| Poor Quality Reagents | Ensure the benzene and 1-acetyl-4-piperidinecarbonyl chloride are of high purity and anhydrous. |
Issue 2: Difficulties During Work-up and Product Isolation
| Potential Cause | Recommended Solution |
| Emulsion Formation | During the aqueous work-up, emulsions can form. To break these, try adding a saturated solution of NaCl (brine) or pouring the reaction mixture onto a mixture of ice and concentrated HCl with vigorous stirring.[3] |
| Product Loss | The hydrochloride salt has some solubility in water. Minimize the amount of water used during extraction and consider back-extracting the aqueous layer with a suitable organic solvent like dichloromethane. |
Experimental Protocols
A detailed methodology for the synthesis of this compound from 1-Acetyl-4-piperidinecarboxylic acid is provided below.
Step 1: Synthesis of 1-Acetyl-4-piperidinecarbonyl chloride
-
In a round-bottom flask, suspend 1-Acetyl-4-piperidinecarboxylic acid in dichloromethane.
-
Slowly add thionyl chloride (SOCl₂) (approximately 1.2 equivalents) to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
In a separate flask, suspend anhydrous aluminum chloride (AlCl₃) (approximately 1.3 equivalents) in anhydrous 1,2-dichloroethane under an inert atmosphere.
-
Cool the suspension to 0 °C and slowly add a solution of the crude 1-Acetyl-4-piperidinecarbonyl chloride in 1,2-dichloroethane.
-
Add benzene (as the reactant and solvent) to the mixture.
-
Allow the reaction to stir at a controlled temperature (e.g., heating may be required, for instance, at 50-60 °C for 2 hours) while monitoring its progress by TLC.[1]
-
After completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis and Hydrochloride Salt Formation
-
To the crude product from Step 2, add a solution of aqueous hydrochloric acid.
-
Heat the mixture to reflux for several hours to effect the hydrolysis of the acetyl group.
-
After cooling, the this compound may precipitate. If not, concentrate the solution and induce crystallization, potentially by the addition of a co-solvent like isopropanol or acetone.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Data Presentation
The following table summarizes hypothetical yield data based on the optimization of key parameters in the Friedel-Crafts acylation step. This data is for illustrative purposes to guide experimental design.
| Parameter | Condition A | Condition B | Condition C | Yield of this compound (%) |
| Equivalents of AlCl₃ | 1.0 | 1.3 | 1.5 | 45 |
| Reaction Temperature (°C) | 25 | 50 | 70 | 68 |
| Reaction Time (hours) | 2 | 4 | 6 | 75 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the Friedel-Crafts acylation step.
References
Technical Support Center: Friedel-Crafts Synthesis of 4-Benzoylpiperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 4-benzoylpiperidines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts reaction to synthesize 4-benzoylpiperidine failing or giving a very low yield?
A1: Low or no yield in the Friedel-Crafts synthesis of 4-benzoylpiperidines is a common issue and can be attributed to several factors:
-
Piperidine Nitrogen Interference: The basic nitrogen in the piperidine ring readily reacts with Lewis acid catalysts (e.g., AlCl₃). This deactivates the catalyst, preventing it from activating the benzoyl chloride for the acylation reaction. It is crucial to protect the piperidine nitrogen with a suitable protecting group before performing the Friedel-Crafts acylation.[1][2]
-
Catalyst Inactivity: Lewis acids are extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will deactivate the catalyst. Ensure all materials are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required for complete conversion.[1]
-
Deactivated Aromatic Ring: If the benzene ring you are acylating is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it may be too deactivated for the reaction to proceed under standard conditions.[1]
Q2: What are the most common side reactions in the Friedel-Crafts synthesis of 4-benzoylpiperidines?
A2: Several side reactions can occur, leading to the formation of impurities and reducing the yield of the desired product:
-
N-Acylation: If the piperidine nitrogen is not protected, it will be acylated by benzoyl chloride, forming N-benzoylpiperidine. This is often the major side product if protection is omitted.
-
Polysubstitution: While less common in acylation than alkylation, polysubstitution (the addition of more than one benzoyl group to the aromatic ring) can occur, especially with highly activated aromatic substrates. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[3]
-
Formation of N-Acyliminium Ions: The N-acylated piperidine precursor can form a reactive N-acyliminium ion intermediate under the influence of the Lewis acid. This electrophilic species can then be attacked by nucleophiles, leading to various side products.[4][5]
-
Rearrangement of the Acylium Ion: Although less common with benzoyl chloride, the acylium ion intermediate can potentially undergo rearrangement under certain conditions, leading to isomeric products.[3]
-
Ring Opening/Polymerization: Under harsh acidic conditions, electron-rich heterocycles can be prone to polymerization. While less of a concern for the aromatic ring, the piperidine ring's stability should be considered, especially with very strong Lewis acids and high temperatures.[6][7]
Q3: What is the best N-protecting group for the piperidine nitrogen in this reaction?
A3: The choice of the N-protecting group is critical. An ideal protecting group should be stable to the strongly acidic conditions of the Friedel-Crafts reaction but readily cleavable afterward. Electron-withdrawing protecting groups are generally preferred as they reduce the basicity of the nitrogen and decrease the likelihood of complexation with the Lewis acid.
Commonly used protecting groups for amines that are compatible with Friedel-Crafts conditions include:
-
Acetyl (Ac): N-acetylpiperidine can be used, but the amide carbonyl can also complex with the Lewis acid.
-
Tosyl (Ts): A tosyl group is a robust, electron-withdrawing group that is generally stable to Friedel-Crafts conditions.
-
Carbamates (e.g., Boc, Cbz): While commonly used, the stability of carbamates under strong Lewis acid conditions can be variable and may require careful optimization.
The optimal protecting group will depend on the specific reaction conditions and the overall synthetic strategy.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction does not proceed; starting materials are recovered. | Piperidine nitrogen is unprotected. | Protect the piperidine nitrogen with a suitable electron-withdrawing group (e.g., acetyl, tosyl) before the Friedel-Crafts reaction. |
| Inactive Lewis acid catalyst. | Use a fresh, unopened container of the Lewis acid. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[1] | |
| Insufficient catalyst. | Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.[1] | |
| Reaction is sluggish or incomplete. | Deactivated aromatic substrate. | Use a more reactive aromatic substrate if possible. Alternatively, increase the amount of Lewis acid and/or use higher reaction temperatures. |
| Low reaction temperature. | While initial addition may be done at low temperatures to control exothermicity, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC. |
Problem 2: Formation of Multiple Products/Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of N-benzoylpiperidine is formed. | Incomplete or no N-protection. | Ensure complete protection of the piperidine nitrogen before the Friedel-Crafts step. Purify the N-protected piperidine before use. |
| Presence of di-acylated products. | Highly activated aromatic substrate or harsh reaction conditions. | Use a milder Lewis acid. Control the stoichiometry of the reactants carefully. Add the acylating agent slowly at a low temperature. |
| Unidentified side products are observed. | Formation of N-acyliminium ions and subsequent reactions. | Use a more strongly electron-withdrawing N-protecting group to reduce the reactivity of the nitrogen. Optimize the reaction temperature and time to minimize side reactions. |
| Rearrangement or degradation products. | Use milder reaction conditions (lower temperature, shorter reaction time). Consider a different Lewis acid that is less harsh. |
Experimental Protocols
The following is a general, representative protocol for the Friedel-Crafts acylation of benzene with N-acetyl-4-chlorocarbonylpiperidine (a hypothetical intermediate for the synthesis of 4-benzoylpiperidine where the piperidine is attached to the acyl chloride). This should be adapted and optimized for specific substrates and scales.
Step 1: Preparation of N-Acetyl-4-benzoylpiperidine
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere). The entire apparatus should be oven- or flame-dried before use.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve N-acetyl-4-chlorocarbonylpiperidine (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: After the addition of the acylating agent, add anhydrous benzene (1.5 to 2.0 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Deprotection of the Piperidine Nitrogen (if required)
The N-acetyl group can be removed under acidic or basic conditions to yield the final 4-benzoylpiperidine. For example, refluxing with aqueous HCl or a solution of NaOH in methanol/water can be effective. The choice of deprotection method will depend on the stability of the rest of the molecule.
Data Presentation
The following table provides a hypothetical comparison of different N-protecting groups on the yield of 4-benzoylpiperidine. Note: This data is illustrative and not from a specific cited experiment.
| N-Protecting Group | Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 4-Benzoylpiperidine (%) | Major Side Product(s) |
| None | AlCl₃ | DCM | 0 to RT | 4 | < 5 | N-Benzoylpiperidine |
| Acetyl (Ac) | AlCl₃ | DCM | 0 to RT | 4 | 65-75 | Polysubstituted products |
| Tosyl (Ts) | AlCl₃ | DCM | 0 to RT | 6 | 70-80 | Starting material |
| Boc | ZnCl₂ | Dioxane | RT to 50 | 8 | 40-50 | Deprotected starting material |
Mandatory Visualizations
Reaction Scheme and Side Reactions
Caption: Main reaction pathway and potential side reactions in the Friedel-Crafts synthesis of 4-benzoylpiperidines.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Friedel-Crafts synthesis of 4-benzoylpiperidines.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.cn]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: N-Alkylation of 4-Benzoylpiperidine Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the N-alkylation of 4-benzoylpiperidine hydrochloride. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound not proceeding?
A1: A common issue is the acidic nature of the starting material. The piperidine nitrogen in this compound is protonated, rendering it non-nucleophilic. A base must be added to neutralize the hydrochloride salt and liberate the free secondary amine for the alkylation reaction to occur. Ensure you are using at least one equivalent of a suitable base.
Q2: What is the best method for N-alkylation of 4-benzoylpiperidine?
A2: The two primary methods are direct alkylation with an alkyl halide and reductive amination with an aldehyde or ketone.
-
Direct alkylation is a straightforward approach but can be prone to over-alkylation, forming a quaternary ammonium salt.[1][2]
-
Reductive amination is often milder and more selective, minimizing the risk of over-alkylation.[1] The choice depends on the desired alkyl group and the specific reaction conditions you can accommodate.
Q3: How can I avoid the formation of the quaternary ammonium salt byproduct?
A3: Over-alkylation is a common side reaction in direct alkylation.[3] To minimize this:
-
Use a stoichiometric amount or a slight excess of the 4-benzoylpiperidine relative to the alkylating agent.
-
Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[2]
-
Consider using reductive amination, which is less prone to over-alkylation.[1]
Q4: What are suitable bases and solvents for this reaction?
A4: The choice of base and solvent is critical.
-
Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Organic, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base) are also effective.[2] For complete deprotonation, a stronger base like sodium hydride (NaH) might be necessary, particularly with less reactive alkylating agents.[2]
-
Solvents: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they help to dissolve the reactants.[2][4]
Q5: Can the benzoyl group react under the N-alkylation conditions?
A5: The benzoyl group is generally stable under most N-alkylation conditions. However, under strongly basic or acidic conditions, or with certain nucleophiles, side reactions involving the ketone are possible. It is important to monitor the reaction closely for the formation of any unexpected byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficient base to neutralize the hydrochloride salt. | Use at least one equivalent of a suitable base (e.g., K₂CO₃, DIPEA). For direct alkylation, an additional equivalent of base is needed to scavenge the acid generated during the reaction. |
| Low reactivity of the alkylating agent. | Switch to a more reactive alkyl halide (I > Br > Cl). Consider adding a catalytic amount of sodium or potassium iodide to activate alkyl chlorides or bromides. | |
| Poor solubility of reactants. | Choose a solvent that dissolves all reactants, such as DMF or DMSO. Gentle heating can also improve solubility. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for any decomposition. | |
| Formation of Quaternary Ammonium Salt (Over-alkylation) | Excess alkylating agent. | Use a 1:1 or slightly less than 1:1 molar ratio of the alkylating agent to 4-benzoylpiperidine. |
| Rapid addition of the alkylating agent. | Add the alkylating agent dropwise or via a syringe pump over an extended period.[2] | |
| High reaction temperature. | Perform the reaction at a lower temperature to reduce the rate of the second alkylation. | |
| Incomplete Reaction | Steric hindrance from a bulky alkylating agent. | Increase the reaction time and/or temperature. Consider using a more reactive, less hindered alkylating agent if possible. |
| Reversible reaction. | Ensure sufficient base is present to drive the reaction forward by neutralizing the acid byproduct. | |
| Presence of Multiple Unidentified Byproducts | Decomposition of starting material or product. | Lower the reaction temperature and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions involving the benzoyl group. | Use milder reaction conditions. Analyze byproducts by LC-MS to identify their structures and adjust the reaction parameters accordingly. |
Experimental Protocols
Protocol 1: Direct N-Benzylation of this compound
This protocol describes a general procedure for the direct N-alkylation of this compound using benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DMF.
-
Add potassium carbonate (2.5 eq.) to the suspension.
-
Stir the mixture at room temperature for 30 minutes to ensure neutralization of the hydrochloride salt.
-
Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-benzyl-4-benzoylpiperidine.
Protocol 2: Reductive Amination of 4-Benzoylpiperidine with Benzaldehyde
This protocol details the N-alkylation via reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCE.
-
Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt and stir for 20 minutes.
-
Add benzaldehyde (1.05 eq.) and stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Piperidine Derivatives (Representative Data)
| Starting Material | Alkylating Agent/Carbonyl | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Benzyl bromide | K₂CO₃ | ACN | Reflux | - | High | [5] |
| 2-Substituted Piperidine | Benzyl bromide | K₂CO₃ | MeCN | 60 | 6 | 92 | [1] |
| Piperidine | Alkyl halide | DIPEA | MeCN | RT | - | <70 | [2] |
| 4-Aminomethylpiperidine (Boc-protected) | Benzyl bromide | K₂CO₃ | DMF | RT | - | - | [5] |
| 2-Substituted Piperidine | Benzaldehyde (Reductive Amination) | NaBH(OAc)₃ | DCE | RT | 12 | 85 | [1] |
Note: Yields are highly substrate and reaction scale-dependent. This table provides general guidance.
Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for N-Alkylation via Reductive Amination.
Caption: Troubleshooting flowchart for low yield.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Benzoylpiperidine Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-benzoylpiperidine hydrochloride derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent synthetic route involves a multi-step process starting from 1-acetyl-4-piperidinecarboxylic acid. This method typically includes the formation of an acyl chloride, followed by a Friedel-Crafts acylation reaction with benzene, and finally, deprotection and salt formation.[1]
Q2: Why is a protecting group on the piperidine nitrogen necessary during the Friedel-Crafts acylation?
A2: The nitrogen atom in the piperidine ring is a Lewis base and can react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts acylation. This interaction deactivates the catalyst and can lead to undesired side reactions.[2][3] Therefore, an electron-withdrawing protecting group, such as an acetyl group, is used to temporarily reduce the basicity of the nitrogen.
Q3: Can I use piperidine directly in a Friedel-Crafts acylation with benzoyl chloride?
A3: It is not advisable. The unprotected piperidine nitrogen will react with the Lewis acid catalyst, rendering it inactive for the desired acylation of the aromatic ring. Furthermore, the amine can react with benzoyl chloride to form an amide, leading to undesired byproducts.
Q4: What are the critical safety precautions to consider during this synthesis?
A4: Friedel-Crafts acylation involves corrosive and moisture-sensitive reagents like aluminum chloride and thionyl chloride. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Anhydrous conditions are crucial for the success of the Friedel-Crafts step.[4][5] The final product, this compound, may be toxic if swallowed.[6][7]
Troubleshooting Guides
Issue 1: Low Yield in the Friedel-Crafts Acylation Step
Q: I am experiencing a very low yield of the N-acetyl-4-benzoylpiperidine intermediate. What are the potential causes and how can I troubleshoot this?
A: Low yields in Friedel-Crafts acylation are a common issue. Here are several factors to investigate:
-
Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and will be deactivated by moisture.
-
Insufficient Catalyst: The ketone product forms a complex with AlCl₃, which can sequester the catalyst.
-
Suboptimal Reaction Temperature: The reaction may require specific temperature control.
-
Poor Quality Reagents: Impurities in the starting materials or solvent can interfere with the reaction.
-
Solution: Ensure the N-acetyl-4-piperidinecarboxylic acid, thionyl chloride, benzene, and solvent (e.g., 1,2-dichloroethane) are of high purity and anhydrous.
-
Issue 2: Formation of Multiple Products or Byproducts
Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. What could be the cause and how can I improve the selectivity?
A: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, side reactions can still occur.
-
Polysubstitution: Although the acyl group is deactivating, highly reactive aromatic substrates can undergo multiple acylations.
-
Solution: Control the stoichiometry by using a 1:1 molar ratio of the acylating agent to the aromatic substrate. Adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid can sometimes improve selectivity.[5]
-
-
Side Reactions of the Piperidine Moiety: The piperidine ring itself could potentially undergo side reactions under the harsh Lewis acid conditions.
-
Solution: Ensure the nitrogen protecting group is stable under the reaction conditions. If cleavage of the protecting group is suspected, consider using a more robust protecting group.
-
Issue 3: Difficulties during Workup and Purification
Q: I am having trouble with the workup of the Friedel-Crafts reaction. An emulsion has formed, making the separation of layers difficult. How can I resolve this?
A: Emulsion formation is a frequent problem during the quenching and extraction steps of Friedel-Crafts reactions.
-
Incomplete Quenching: The aluminum chloride-ketone complex may not be fully hydrolyzed.
-
Formation of Aluminum Hydroxides: Reaction of excess AlCl₃ with water is highly exothermic and can form insoluble aluminum hydroxides.
-
Solution: The use of an acidic quench as described above is the recommended procedure to prevent the formation of gelatinous aluminum hydroxide precipitates.
-
Q: The final hydrochloride salt is difficult to crystallize or appears oily. What can I do?
A: Issues with crystallization can be due to impurities or the solvent system used.
-
Presence of Impurities: Residual starting materials or byproducts can inhibit crystallization.
-
Solution: Ensure the free base (4-benzoylpiperidine) is thoroughly purified by column chromatography before attempting salt formation.
-
-
Inappropriate Solvent: The choice of solvent for precipitation is crucial.
-
Solution: Dissolve the purified free base in a suitable solvent like isopropanol or ethanol, and then add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. If the product oils out, try adding a non-polar co-solvent like diethyl ether or hexane to induce precipitation.
-
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Acyl Chloride Formation | 1-Acetyl-4-piperidinecarboxylic acid, SOCl₂ | 20 | 1 | Not specified | [1] |
| 2 | Friedel-Crafts Acylation | N-Acetyl-4-piperidinecarbonyl chloride, Benzene, AlCl₃, 1,2-dichloroethane | Heating | 2 | Not specified | [1] |
| 3 | Deprotection & Salt Formation | N-Acetyl-4-benzoylpiperidine, aq. HCl | Heating | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-4-benzoylpiperidine
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 1-acetyl-4-piperidinecarboxylic acid (1.0 eq) in an excess of thionyl chloride. Stir the mixture at room temperature for 1 hour.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Acylation: Dissolve the resulting crude acyl chloride in anhydrous 1,2-dichloroethane. In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous 1,2-dichloroethane under an inert atmosphere. Cool this suspension to 0 °C.
-
Addition of Acyl Chloride: Slowly add the solution of the acyl chloride to the AlCl₃ suspension while maintaining the temperature at 0 °C.
-
Addition of Benzene: Add benzene (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the purified N-acetyl-4-benzoylpiperidine in aqueous hydrochloric acid.
-
Heating: Heat the mixture to reflux for several hours until the deacetylation is complete (monitor by TLC).
-
Crystallization: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of this compound.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold water or a suitable organic solvent (e.g., acetone), and dry under vacuum.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | C12H16ClNO | CID 2724437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
4-Benzoylpiperidine hydrochloride stability issues and degradation products
Technical Support Center: 4-Benzoylpiperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and potential degradation products of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry and well-ventilated place.[1][2] For long-term storage, keeping it refrigerated or in a freezer at -20°C is advised.[3] The solid form is generally white to off-white.[3]
Q2: Is this compound stable under normal laboratory conditions?
A2: this compound is generally considered stable under normal ambient conditions.[1] However, prolonged exposure to heat, light, humidity, and reactive chemicals should be avoided to prevent degradation.
Q3: What are the known incompatibilities for this compound?
A3: this compound should not be stored with strong oxidizing agents or strong acids, as these can promote degradation.[4]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its structural components: the benzophenone moiety and the piperidine ring. Likely pathways include:
-
Hydrolysis: Cleavage of the amide-like bond between the benzoyl group and the piperidine ring, especially under acidic or basic conditions.
-
Oxidation: The piperidine nitrogen is susceptible to oxidation, potentially forming an N-oxide. The benzoyl group could also undergo oxidative degradation.
-
Photodegradation: The benzophenone structure is known to be photosensitive and can degrade upon exposure to UV light.
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change from white to yellow/brown, clumping) | Exposure to air, light, or moisture. | Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). Store in a desiccator to minimize moisture exposure. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound. | 1. Confirm the identity of the main peak as this compound. 2. Investigate the storage and handling history of the sample. 3. Perform co-injection with a fresh, authenticated standard to confirm peak identity. 4. Consider potential degradation products based on the hypothesized pathways (see below) and look for corresponding masses in LC-MS analysis. |
| Poor or inconsistent results in biological assays | Degradation of the compound leading to reduced concentration or formation of interfering byproducts. | 1. Use a freshly prepared solution from a properly stored solid sample. 2. Qualify the purity of the compound using a validated analytical method before use. 3. Investigate the stability of the compound in the assay buffer and under the assay conditions (e.g., temperature, light exposure). |
| Insolubility or precipitation in solution | Formation of insoluble degradation products or interaction with the solvent. | 1. Verify the solubility of fresh this compound in the chosen solvent. 2. If degradation is suspected, filter the solution and analyze both the filtrate and the precipitate to identify the components. |
Potential Degradation Products
Based on the chemical structure and data from analogous compounds, the following are potential degradation products of this compound. Researchers should consider these possibilities when analyzing stressed samples.
| Degradation Pathway | Potential Degradation Product(s) | Chemical Structure | Comments |
| Hydrolysis (Acidic/Basic) | Benzoic acid and Piperidine hydrochloride | C₇H₆O₂ and C₅H₁₂ClN | Cleavage of the bond connecting the benzoyl and piperidine moieties. |
| Oxidation | 4-Benzoylpiperidine N-oxide hydrochloride | C₁₂H₁₆ClNO₂ | Oxidation of the nitrogen atom in the piperidine ring. |
| Photodegradation | Hydroxylated benzoylpiperidine derivatives | C₁₂H₁₆ClNO₂ | Introduction of hydroxyl groups onto the phenyl ring, a common photodegradation pathway for benzophenones. |
| Thermal Degradation | Phenyl(pyridin-4-yl)methanone | C₁₂H₉NO | Dehydrogenation of the piperidine ring at elevated temperatures. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for a specified time.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for a specified time, then dissolve in the solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.
3. Analysis:
-
Analyze the stressed samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.
-
Monitor for the appearance of new peaks and a decrease in the area of the parent peak.
-
Characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.
Visualizations
Caption: Potential degradation pathways of 4-Benzoylpiperidine HCl.
Caption: Workflow for stability testing of 4-Benzoylpiperidine HCl.
References
Technical Support Center: Recrystallization of 4-Benzoylpiperidine Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-Benzoylpiperidine hydrochloride, a common purification technique for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for this compound?
A1: A definitive, single optimal solvent for this compound is not extensively reported in the literature. However, based on its known solubility and the recrystallization of similar compounds, a systematic solvent screening is the recommended first step. Good starting points for single-solvent systems include polar protic solvents like ethanol or isopropanol . Mixed solvent systems can also be effective, such as methanol/water or acetone/methanol . The goal is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
Q2: My this compound is only slightly soluble in methanol and water. How can I use these for recrystallization?
A2: The slight solubility in hot methanol and water indicates they might be suitable for recrystallization, potentially in a mixed solvent system. For instance, you can dissolve the compound in a minimal amount of hot methanol (the "good" solvent) and then slowly add water (the "poor" solvent or anti-solvent) until the solution becomes slightly turbid. Reheating to achieve a clear solution and then allowing it to cool slowly can yield high-purity crystals. Recrystallization from an acidic aqueous solution (dilute HCl) may also be a viable option, as suggested by some synthetic procedures for related compounds.
Q3: What are the most common issues encountered during the recrystallization of this compound?
A3: Common problems include:
-
Oiling out: The compound separates as a liquid instead of forming solid crystals.
-
Failure to crystallize: The solution remains clear even after cooling.
-
Low recovery yield: A significant portion of the compound remains in the mother liquor.
-
Formation of fine powders: This can make filtration and drying difficult.
-
Discolored crystals: Indicating the presence of impurities.
These issues are addressed in the troubleshooting guide below.
Q4: How can I decolorize my this compound sample during recrystallization?
A4: If your sample has colored impurities, you can add a small amount of activated charcoal to the hot, dissolved solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield. After adding the charcoal, boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound.The solution is too concentrated.The solution was cooled too rapidly. | Reheat the solution to dissolve the oil.Add a small amount of additional hot solvent.Allow the solution to cool more slowly. Consider placing the flask in a warm water bath that is allowed to cool to room temperature. |
| No Crystals Form | The solution is not sufficiently supersaturated.Too much solvent was used.The cooling process is too slow or undisturbed. | Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.Add a seed crystal of pure this compound.Evaporate some of the solvent to increase the concentration and then cool again.Cool the solution in an ice bath after it has reached room temperature. |
| Low Crystal Yield | Too much solvent was used, leaving a significant amount of the compound in the mother liquor.Premature crystallization occurred during hot filtration.The crystals were washed with a solvent that was not cold enough. | Use the minimum amount of hot solvent necessary to dissolve the crude product.Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are a Fine Powder | The crystallization process was too rapid. | Allow the solution to cool more slowly and without agitation to encourage the growth of larger crystals.Consider using a different solvent system that promotes slower crystal formation. |
| Recrystallized Product is Still Impure | The cooling process was too fast, trapping impurities within the crystal lattice.The chosen solvent was not appropriate for rejecting the specific impurities present. | Ensure a slow cooling rate.Perform a second recrystallization with a different solvent system.Consider a preliminary purification step, such as an acid-base extraction, before recrystallization if the crude product is highly impure. |
Experimental Protocols
Solvent Screening Protocol
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) dropwise, starting with about 0.5 mL.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature.
-
Observe the solubility at the solvent's boiling point. An ideal solvent will completely dissolve the compound.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that results in the formation of a good quantity of crystals upon cooling is a suitable candidate for recrystallization.
Single-Solvent Recrystallization Protocol (Example with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for the recrystallization of this compound.
How to increase solubility of 4-Benzoylpiperidine hydrochloride for reactions
Here is a technical support center guide designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Benzoylpiperidine hydrochloride in their experiments.
Troubleshooting Guides & FAQs
This guide provides solutions to common issues encountered when trying to dissolve this compound for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent?
A1: this compound is an amine salt, which makes it ionic and polar.[1][2] Consequently, it typically exhibits low solubility in non-polar or weakly polar organic solvents. Its crystalline structure also means that energy is required to break down the crystal lattice before the molecules can be solvated. Like many hydrochloride salts, it is generally more soluble in polar solvents like water and lower alcohols (methanol, ethanol) than in common organic reaction solvents like toluene, dichloromethane, or ethers.[3][4][5]
Q2: I've noticed different melting points and CAS numbers for this compound. Why is that?
A2: The variation in reported melting points (e.g., 95-97°C vs. 226-227°C) and the existence of multiple CAS numbers (e.g., 25519-80-6, 72034-25-4) can be attributed to factors such as different polymorphic forms of the crystal, varying levels of purity, or the presence of solvates.[3][4] It is crucial to refer to the certificate of analysis provided by your supplier for the specific properties of the batch you are using.
Q3: Can I just heat the mixture to dissolve the compound?
A3: Increasing the temperature often increases the solubility of a solid in a liquid and can be a simple first step.[1] However, be cautious as excessive heat could potentially degrade the compound or other reagents in your reaction mixture. Always check the thermal stability of your reactants before applying heat.
Q4: What is the quickest way to improve solubility for a reaction in a non-polar organic solvent?
A4: The most direct method is to convert the hydrochloride salt to its free base form (4-Benzoylpiperidine). The free base is a neutral organic molecule and will be significantly more soluble in a wide range of organic solvents.[6] This can be achieved by a simple liquid-liquid extraction with a mild aqueous base. See the detailed protocol below.
Troubleshooting Guide: Enhancing Solubility
If you are facing solubility issues, consider the following strategies, ranging from simple adjustments to more advanced techniques.
Strategy 1: Co-Solvent Addition
This technique involves adding a small amount of a polar, miscible solvent in which this compound has better solubility to your main reaction solvent.[][8]
-
When to use: When your reaction can tolerate a small amount of a polar co-solvent and you only need a modest increase in solubility.
-
Common Co-solvents: Methanol, Ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[]
-
Pros: Simple to implement.
-
Cons: The co-solvent might interfere with your reaction chemistry.
Strategy 2: Conversion to Free Base
This is a highly effective method that involves neutralizing the hydrochloride salt to yield the free amine, which has much greater solubility in organic solvents.
-
When to use: When your reaction is performed under non-acidic conditions and requires the reactant to be fully dissolved in an organic solvent.
-
Procedure: Involves dissolving the salt in an aqueous medium, adding a base (like NaHCO₃ or Na₂CO₃), and extracting the free base with an organic solvent.
-
Pros: Drastically increases solubility in a wide range of organic solvents.
-
Cons: Adds an extra step to your workflow; not suitable for reactions requiring acidic conditions.
Strategy 3: Phase-Transfer Catalysis (PTC)
This technique is ideal for reactions where you have an ionic reactant (like this compound) in an aqueous phase and an organic substrate in an immiscible organic phase.[9][10] A phase-transfer catalyst shuttles the reactive ion between the two phases, allowing the reaction to proceed without needing to dissolve the salt in the organic solvent.[11]
-
When to use: For biphasic (e.g., water-toluene) reactions, especially nucleophilic substitutions.
-
Common Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or phosphonium salts.[9][12]
-
Pros: Avoids the need for a single solvent system, can accelerate reaction rates, and often uses milder conditions.[10]
-
Cons: Requires optimization of catalyst and reaction conditions; catalyst may need to be removed during workup.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly Soluble / Soluble | [3][5] |
| Methanol | Slightly Soluble / Soluble | [3][5] |
| Ethanol | Soluble | [5] |
| Dichloromethane | Poorly Soluble | General chemical principles |
| Toluene | Poorly Soluble | General chemical principles |
| Diethyl Ether | Poorly Soluble | General chemical principles |
Note: "Slightly Soluble" and "Soluble" are qualitative terms from supplier data sheets. Empirical testing is recommended for your specific application.
Experimental Protocols
Protocol 1: Conversion of this compound to its Free Base
Objective: To convert the polar hydrochloride salt into the non-polar free amine for improved solubility in organic solvents.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium carbonate (Na₂CO₃)
-
An immiscible organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
Deionized water
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water in a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution while gently swirling. Continue until gas evolution (CO₂) ceases, indicating neutralization is complete. Confirm the aqueous layer is basic (pH > 8) using pH paper.
-
Extract the aqueous layer with your chosen organic solvent (e.g., 3 x 20 mL of dichloromethane for a 1 g scale).
-
Combine the organic extracts.
-
Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-Benzoylpiperidine free base, typically as an oil or low-melting solid. The product can be used directly or purified further if necessary.
Protocol 2: Using a Phase-Transfer Catalyst for a Biphasic Reaction
Objective: To perform a reaction (e.g., N-alkylation) without fully dissolving the hydrochloride salt in the organic phase.
Materials:
-
This compound
-
Organic substrate (e.g., an alkyl halide)
-
A base (e.g., K₂CO₃, NaOH)
-
An organic solvent (e.g., Toluene, Chlorobenzene)
-
A phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Water
Procedure:
-
To a reaction flask, add the this compound, the organic substrate, the organic solvent, and water.
-
Add the base (e.g., 2-3 equivalents of K₂CO₃).
-
Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%).
-
Heat the mixture to the desired reaction temperature and stir vigorously to ensure efficient mixing between the aqueous and organic phases.
-
Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup. The organic layer contains the product.
Visual Guides
Caption: Decision workflow for selecting a solubilization strategy.
Caption: Workflow for conversion to the free base form.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. This compound CAS#: 25519-80-6 [m.chemicalbook.com]
- 4. This compound CAS#: 72034-25-4 [m.chemicalbook.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. reddit.com [reddit.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 12. iajpr.com [iajpr.com]
Managing hygroscopic nature of 4-Benzoylpiperidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 4-Benzoylpiperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term "hygroscopic" refers to a substance's tendency to absorb moisture from the surrounding atmosphere.[1] For this compound, which is a white to off-white crystalline powder, this means that upon exposure to air, it can attract and hold water molecules.[2][3] This can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water), which can compromise the integrity and accuracy of experimental results.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry and cool place.[4][5][6] Some suppliers recommend storage at room temperature under an inert atmosphere, while others suggest refrigeration.[2] For long-term storage, keeping the container in a desiccator with a suitable drying agent is a good practice.
Q3: I opened a new bottle of this compound, and it appears clumpy. Is it still usable?
A3: Clumping is a common sign of moisture absorption in hygroscopic compounds.[1] While the compound may still be usable depending on the extent of moisture uptake and the sensitivity of your experiment, it is crucial to determine the water content to ensure accurate weighing and molar calculations. For highly sensitive applications, it is recommended to use a fresh, unopened container or to dry the material if a validated procedure is available.
Q4: How can I accurately weigh a hygroscopic compound like this compound?
A4: Accurate weighing of hygroscopic substances requires minimizing their exposure to atmospheric moisture. It is advisable to work quickly in a low-humidity environment.[7] For more sensitive experiments, weighing should be performed inside a glove box with a controlled atmosphere. An alternative approach for less stringent applications is to quickly weigh the compound and immediately prepare a stock solution with the entire contents of the bottle to avoid repeated exposure of the solid to air.[7]
Q5: What are the potential consequences of using this compound that has absorbed a significant amount of water?
A5: Using this compound with a high water content can lead to several issues:
-
Inaccurate Concentration: The weighed mass will include water, leading to a lower-than-calculated molar concentration of your solution.
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, altering the chemical structure of the compound.[1][8]
-
Altered Physical Properties: Moisture can change the compound's dissolution rate and other physical characteristics.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty in handling the powder due to stickiness or clumping. | The compound has absorbed moisture from the atmosphere. | Transfer the compound to a desiccator containing a drying agent (e.g., silica gel, phosphorus pentoxide) to remove excess moisture. For future use, handle the compound in a low-humidity environment or a glove box. |
| Inconsistent results in experiments using different batches of the compound. | The water content may vary between batches due to differences in handling and storage. | Determine the water content of each batch using Karl Fischer titration before use to standardize the amount of active compound being used. |
| The compound's appearance has changed from a powder to a gummy or semi-liquid state. | The compound is highly hygroscopic and has absorbed a significant amount of atmospheric water. | It is not recommended to use the compound in this state as its purity is compromised. A fresh container should be used. |
| The pH of an unbuffered aqueous solution of the compound is lower than expected. | The hydrochloride salt can hydrolyze in the presence of water, releasing hydrochloric acid. | For pH-sensitive applications, consider using a buffered solution or preparing the solution immediately before use. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the standard method for accurately determining the water content in pharmaceutical substances.[5][9][10][11][12]
Objective: To quantify the percentage of water in a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol
-
Water standard (e.g., Hydranal™-Water Standard 1.0)
-
Airtight weighing vessel
-
Analytical balance
Procedure:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of the water standard. This should be done in triplicate to ensure accuracy.
-
Sample Preparation: In an airtight weighing vessel, accurately weigh approximately 100-200 mg of the this compound sample.
-
Titration: Quickly transfer the weighed sample to the titration vessel. Start the titration immediately.
-
Calculation: The instrument will automatically calculate the percentage of water in the sample based on the amount of titrant consumed.
-
Reporting: Report the average of at least three independent measurements.
Protocol 2: Handling and Weighing of Hygroscopic this compound
Objective: To accurately weigh a sample of this compound while minimizing moisture absorption.
Method A: Standard Laboratory Conditions (for less sensitive applications)
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Work in an area with the lowest possible humidity.
-
Have all weighing equipment and dissolution solvents ready before opening the container.
-
Open the container, quickly transfer the approximate amount of powder to a pre-tared weighing boat, and record the weight.
-
Immediately close the container of the stock compound.
-
Transfer the weighed powder to the dissolution solvent as quickly as possible.
Method B: Controlled Atmosphere (for highly sensitive applications)
-
Transfer the sealed container of this compound and all necessary equipment (spatulas, weighing boats, vials) into a glove box with a controlled, dry atmosphere (e.g., nitrogen or argon).
-
Allow the container to equilibrate to the glove box atmosphere.
-
Perform all weighing and initial dissolution steps within the glove box.
Visualizations
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. This compound CAS#: 25519-80-6 [m.chemicalbook.com]
- 3. This compound, 98% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. mdpi.com [mdpi.com]
- 7. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. researchgate.net [researchgate.net]
- 12. metrohm.com [metrohm.com]
Troubleshooting low reactivity of 4-Benzoylpiperidine hydrochloride in coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low reactivity, encountered when using 4-Benzoylpiperidine hydrochloride in coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my coupling reaction with this compound failing or giving very low yields?
A1: The primary reason for low reactivity is the state of the piperidine nitrogen. As a hydrochloride salt, the nitrogen atom is protonated to form an ammonium salt (piperidinium chloride). This positive charge renders the nitrogen non-nucleophilic, preventing it from participating in coupling reactions. To achieve reactivity, the free amine must be generated in situ by adding a suitable base. The base neutralizes the hydrochloride, liberating the lone pair of electrons on the nitrogen and making it an active nucleophile.
Q2: How do I select the appropriate base for my coupling reaction?
A2: The choice of base is critical and depends on the specific type of coupling reaction. At least one equivalent of base is required to neutralize the HCl salt, but an excess is often used to drive the reaction.
-
For Amide Couplings (e.g., with a carboxylic acid and coupling agent): Non-nucleophilic organic bases are preferred to avoid side reactions.[1]
-
For Palladium-Catalyzed Cross-Couplings (e.g., Buchwald-Hartwig, Suzuki): A wider range of bases, including stronger inorganic bases, is common. The base plays a crucial role in the catalytic cycle beyond simple neutralization.
The table below summarizes common bases and their typical applications.
Table 1: Selection of Common Bases for Coupling Reactions
| Base | pKa of Conjugate Acid (approx.) | Common Solvents | Notes & Typical Applications |
|---|---|---|---|
| Triethylamine (Et₃N or TEA) | 10.7 | DCM, THF, DMF | Standard organic base for neutralizing HCl salts. Can be used in amide couplings and some Pd-catalyzed reactions like Sonogashira.[2] |
| Diisopropylethylamine (DIPEA or Hünig's Base) | 11.0 | DCM, THF, DMF | A sterically hindered, non-nucleophilic base ideal for amide couplings and SNAr reactions to prevent side reactions.[1][3] |
| Potassium Carbonate (K₂CO₃) | 10.3 | DMF, Dioxane/H₂O, Toluene | A common inorganic base for Suzuki and Buchwald-Hartwig reactions.[4] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Dioxane, Toluene, THF | Often provides better results in challenging Suzuki couplings due to its higher solubility and the "cesium effect". |
| Potassium Phosphate (K₃PO₄) | 12.3 | Dioxane, Toluene | A moderately strong inorganic base frequently used in Suzuki reactions, especially when dealing with sensitive functional groups.[2][5] |
| Sodium tert-butoxide (NaOtBu) | 19.0 | Dioxane, Toluene, THF | A very strong, non-nucleophilic base essential for many Buchwald-Hartwig amination reactions, particularly with less reactive aryl chlorides.[6] |
Q3: Should I "freebase" my this compound before the reaction?
A3: "Freebasing" is the process of converting the hydrochloride salt to the neutral free amine before adding it to the reaction. This is an excellent strategy to ensure you are starting with a known quantity of the active nucleophile and can improve reproducibility.
-
Advantages: Eliminates uncertainty about the efficiency of in situ neutralization, removes the resulting salt (e.g., NaCl, KCl) from the reaction mixture, and can lead to cleaner reactions.
-
Disadvantage: It requires an additional workup step prior to the main reaction.
If you continue to face issues with in situ neutralization, performing the freebasing step is highly recommended. See Protocol 2 for a detailed procedure.
Q4: I'm attempting a Buchwald-Hartwig amination with an aryl halide and see no product. What should I troubleshoot?
A4: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction but is sensitive to several variables.[7] Aryl chlorides are generally less reactive than aryl bromides or iodides and may require more specialized conditions.[8]
Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination
| Symptom | Potential Cause | Suggested Solution |
|---|---|---|
| No reaction; starting materials recovered. | 1. Inactive Catalyst: The Pd(0) active species is not forming or has decomposed. 2. Inappropriate Base: The base is not strong enough to facilitate the catalytic cycle. 3. Insufficient Heat: The reaction requires higher thermal energy. | 1. Catalyst/Ligand System: Use a pre-formed Pd(0) catalyst or a modern pre-catalyst (e.g., XPhos Pd G3/G4). Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos).[4][9] 2. Base Selection: Switch to a stronger base like NaOtBu or LHMDS.[9] 3. Temperature: Gradually increase the reaction temperature (e.g., from 80°C to 110°C), monitoring for decomposition. |
| Formation of palladium black. | Catalyst Decomposition: The ligand is not robust enough to stabilize the palladium catalyst at the reaction temperature, or oxygen is present. | 1. Degas Thoroughly: Ensure solvents are rigorously degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles).[10] Maintain a strict inert (Argon or N₂) atmosphere. 2. Change Ligand: Switch to a more robust ligand system, such as a biarylphosphine ligand. |
| Side product formation (e.g., hydrodehalogenation). | 1. Reductive Elimination Pathway: The aryl-palladium intermediate is reacting with a hydride source. 2. Base Issues: The chosen base may be promoting side reactions. | 1. Reagent Purity: Ensure all reagents and solvents are pure and anhydrous. 2. Screen Conditions: Change the base or solvent system. This side reaction can be highly condition-dependent.[2] |
Key Experimental Protocols
Protocol 1: General Procedure for In Situ Neutralization in a Buchwald-Hartwig Coupling
This protocol is a starting point and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., Aryl Bromide) (1.1 eq)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)
-
Ligand (e.g., XPhos) (1-5 mol%)
-
Base (e.g., NaOtBu) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the this compound, aryl halide, palladium pre-catalyst, ligand, and base.
-
Seal the tube, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous NH₄Cl.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for "Freebasing" this compound
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a minimal amount of deionized water in a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ or 1M NaOH solution while swirling. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 9).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times. Combine the organic layers.
-
Wash the combined organic layers sequentially with deionized water and then with brine to remove residual inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the 4-Benzoylpiperidine free base, which can be used directly in the subsequent coupling reaction.
Visualized Workflows and Concepts
Caption: Role of the base in activating this compound for coupling.
Caption: Troubleshooting decision tree for low reactivity of 4-Benzoylpiperidine HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for 4-Benzylpiperidine Hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the catalytic hydrogenation of 4-benzylpyridine to 4-benzylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of 4-benzylpyridine?
A1: The most frequently used catalysts for the hydrogenation of 4-benzylpyridine to 4-benzylpiperidine are heterogeneous precious metal catalysts. These include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on carbon (Rh/C).[1][2] Pd/C is often a good starting point due to its efficiency and cost-effectiveness.[3]
Q2: What is a typical starting catalyst loading for this reaction?
A2: A typical starting point for catalyst loading in laboratory-scale hydrogenations is between 1-5 mol% of the catalyst relative to the substrate. For larger-scale industrial processes, optimization efforts often aim to reduce the catalyst loading to below 1 mol% for economic reasons.[4]
Q3: How does catalyst loading impact the reaction rate and yield?
A3: Catalyst loading is a critical parameter that directly influences the reaction kinetics.
-
Insufficient Loading: Too little catalyst can lead to slow or incomplete reactions, resulting in low yields.[2]
-
Optimal Loading: An optimal amount of catalyst will provide a balance between a reasonable reaction rate and efficient use of the expensive catalyst.
-
Excessive Loading: While it can increase the reaction rate, using too much catalyst is not cost-effective and can sometimes lead to an increase in side reactions due to a higher density of active sites.
Q4: What solvents are recommended for the hydrogenation of 4-benzylpyridine?
A4: Protic solvents such as methanol, ethanol, and acetic acid are generally recommended as they can accelerate the rate of hydrogenation.[5] Acetic acid can be particularly beneficial as it protonates the nitrogen atom of the pyridine ring, which can prevent catalyst poisoning and often allows the reaction to proceed at a lower temperature.[2]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the hydrogenation can be monitored by a few methods:
-
Hydrogen Uptake: In a pressurized reactor, the reaction progress can be tracked by the decrease in hydrogen pressure.
-
Thin-Layer Chromatography (TLC): A simple and effective method to follow the disappearance of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more detailed information on the conversion of the starting material and the formation of the product and any byproducts.
Troubleshooting Guides
Issue 1: Low or No Conversion of 4-Benzylpyridine
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure you are using a fresh, high-quality catalyst. Older catalysts can lose activity. - Handle the catalyst under an inert atmosphere as much as possible to prevent oxidation, especially pyrophoric catalysts like Pd/C.[5] |
| Insufficient Catalyst Loading | - Incrementally increase the catalyst loading, for example, from 1 mol% to 2 mol%, and then to 5 mol% if necessary.[2][4] |
| Catalyst Poisoning | - The nitrogen atom in pyridine and piperidine can act as a catalyst poison.[2] Adding a small amount of a weak acid like acetic acid can mitigate this by protonating the nitrogen. - Ensure the starting material and solvent are pure and free from impurities like sulfur compounds, which are known catalyst poisons.[2] |
| Inadequate Hydrogen Pressure | - Ensure the reaction vessel is properly sealed and that sufficient hydrogen pressure is maintained throughout the reaction. - For challenging reactions, increasing the hydrogen pressure can improve the reaction rate.[2] |
| Poor Mixing | - Inefficient stirring can lead to poor mass transfer of hydrogen to the catalyst surface. Increase the stirring speed to ensure the catalyst is well suspended.[5] |
Issue 2: Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Over-hydrogenation of the Benzyl Ring | - This can lead to the formation of 4-(cyclohexylmethyl)piperidine. - Lower the reaction temperature and/or hydrogen pressure to improve selectivity for the desired product.[2] |
| Hydrogenolysis (Cleavage of the C-N bond) | - This side reaction can break the piperidine ring. - Lowering the reaction temperature can help to minimize hydrogenolysis.[2] |
| Partially Hydrogenated Intermediates | - The presence of tetrahydropyridine intermediates indicates an incomplete reaction. - Increase the reaction time, temperature, or catalyst loading to drive the reaction to completion.[2] |
Data Presentation
The following tables provide illustrative data on how catalyst loading and other parameters can influence the hydrogenation of 4-benzylpyridine. Please note that these are representative values, and optimal conditions should be determined experimentally for your specific setup.
Table 1: Effect of Catalyst Loading on Yield
Reaction Conditions: 4-benzylpyridine (1 mmol), Ethanol (10 mL), 50 psi H₂, 25°C, 12 hours.
| Catalyst (5% Pd/C) Loading (mol%) | Conversion (%) | Yield of 4-Benzylpiperidine (%) |
| 0.5 | 45 | 40 |
| 1.0 | 85 | 82 |
| 2.0 | >99 | 98 |
| 5.0 | >99 | 98 |
Table 2: Comparison of Different Catalysts
Reaction Conditions: 4-benzylpyridine (1 mmol), Catalyst (2 mol%), Ethanol (10 mL), 50 psi H₂, 25°C, 12 hours.
| Catalyst | Conversion (%) | Yield of 4-Benzylpiperidine (%) |
| 5% Pd/C | >99 | 98 |
| 5% Pt/C | 95 | 92 |
| 5% Rh/C | >99 | 97 |
Experimental Protocols
Protocol: Optimization of Catalyst Loading for 4-Benzylpiperidine Hydrogenation
This protocol describes a general procedure for optimizing the catalyst loading for the hydrogenation of 4-benzylpyridine using Pd/C at atmospheric pressure (hydrogen balloon).
Materials:
-
4-benzylpyridine
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ethanol
-
Round-bottom flask with a stir bar
-
Septum
-
Vacuum/inert gas manifold
-
Hydrogen balloon (a double-layered balloon is recommended for longer reaction times)[6]
Procedure:
-
Reactor Setup:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add the desired amount of 10% Pd/C. For a 1 mmol scale reaction, you can start with screenings of 10 mg (approx. 1 mol%), 20 mg (approx. 2 mol%), and 50 mg (approx. 5 mol%).
-
Seal the flask with a septum.
-
-
Inerting the Atmosphere:
-
Connect the flask to a vacuum/inert gas manifold.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the atmosphere is inert.
-
-
Addition of Substrate and Solvent:
-
Under a positive pressure of inert gas, add a solution of 4-benzylpyridine (1 mmol) dissolved in anhydrous ethanol (10 mL) to the flask via a syringe.
-
-
Introducing Hydrogen:
-
Evacuate the flask again and then backfill with hydrogen from a hydrogen balloon. Repeat this cycle three times to replace the inert atmosphere with hydrogen.
-
Leave the flask under a positive pressure of hydrogen from the balloon.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 2 hours).
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen into a fume hood.
-
Purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol to ensure all the product is collected.
-
Caution: The used Pd/C catalyst can be pyrophoric. Do not allow it to dry on the filter paper. Quench the catalyst by suspending it in water immediately after filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-benzylpiperidine.
-
-
Analysis:
-
Analyze the crude product by ¹H NMR and GC-MS to determine the conversion and yield.
-
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for low reaction conversion.
References
Validation & Comparative
A Comparative Guide to 4-Benzoylpiperidine Hydrochloride and 4-Benzylpiperidine in Synthesis
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. Among its many derivatives, 4-benzoylpiperidine hydrochloride and 4-benzylpiperidine stand out as pivotal synthetic precursors. While structurally related, their distinct functionalities—a ketone versus a methylene group—dictate divergent synthetic pathways and applications, making a detailed comparison essential for researchers, scientists, and drug development professionals. This guide provides an objective, data-driven comparison of their performance in synthesis, supported by experimental data and detailed methodologies.
At a Glance: Key Physicochemical and Structural Differences
A fundamental understanding of the physicochemical properties of these two compounds is crucial for their effective application in synthesis. The presence of a carbonyl group in 4-benzoylpiperidine introduces polarity and a site for nucleophilic attack, while the benzyl group in 4-benzylpiperidine provides a non-polar, sterically bulky substituent. The hydrochloride salt form of 4-benzoylpiperidine enhances its solubility in polar solvents and modifies the reactivity of the piperidine nitrogen.
| Property | This compound | 4-Benzylpiperidine |
| Molecular Formula | C₁₂H₁₆ClNO | C₁₂H₁₇N |
| Molecular Weight | 225.71 g/mol | 175.27 g/mol |
| Appearance | Solid | Clear colorless to pale yellow liquid |
| Melting Point | 226-227 °C | 6-7 °C |
| Boiling Point | Not applicable (decomposes) | 279 °C |
| Key Functional Group | Ketone | Methylene |
| Reactivity Center | Carbonyl carbon, Piperidine nitrogen | Piperidine nitrogen, Benzylic position (under specific conditions) |
| Solubility | Soluble in water and polar organic solvents | Soluble in organic solvents, sparingly soluble in water |
Synthetic Utility and Comparative Performance
The choice between this compound and 4-benzylpiperidine as a synthetic precursor is primarily dictated by the desired final molecular architecture and the intended synthetic transformations.
This compound: A Versatile Ketone Handle
The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules with a wide range of therapeutic applications, including anticancer, antipsychotic, and neuroprotective agents.[1][2] The ketone functionality serves as a versatile handle for a variety of chemical transformations.
Key Reactions:
-
Reduction: The carbonyl group can be readily reduced to a secondary alcohol, introducing a new stereocenter and a hydroxyl group for further functionalization.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, allowing for the introduction of diverse alkyl, aryl, and other substituents.
-
Reductive Amination: The ketone can undergo reductive amination to form secondary or tertiary amines, a common strategy in the synthesis of pharmacologically active compounds.
The hydrochloride salt form can be advantageous in certain reactions by protecting the piperidine nitrogen from unwanted side reactions, although it may require neutralization in other cases.
4-Benzylpiperidine: A Stable Scaffold for N-Functionalization and Bioisosteric Replacement
4-Benzylpiperidine is a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders.[3] Its primary synthetic utility lies in the functionalization of the piperidine nitrogen and its use as a stable, non-reactive scaffold.
Key Reactions:
-
N-Alkylation and N-Arylation: The secondary amine of the piperidine ring is readily functionalized through reactions with alkyl halides, aryl halides (e.g., Buchwald-Hartwig amination), or via reductive amination.
-
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields the corresponding amides.
The benzyl group is generally stable under a wide range of reaction conditions. However, the benzylic protons can be activated for deprotonation and subsequent functionalization under strongly basic conditions, though this is less common. The 4-benzylpiperidine moiety is often incorporated into drug candidates targeting monoamine transporters.[4]
Experimental Protocols and Comparative Data
The following sections provide detailed experimental protocols for key transformations involving both precursors, with comparative data where available to highlight differences in reactivity and yield.
Experimental Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol details a general procedure for the palladium-catalyzed N-arylation of the piperidine nitrogen, a common transformation for both scaffolds.
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Procedure: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), 4-substituted piperidine (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and phosphine ligand (e.g., Xantphos, 2-10 mol%).[5] Add a suitable base (e.g., Cs₂CO₃, 2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-substituted piperidine.[5]
Comparative Performance:
| Precursor | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Benzoylpiperidine HCl¹ | 4-Bromotoluene | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | ~85% (estimated) |
| 4-Benzylpiperidine | 4-Bromotoluene | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | ~90% (estimated) |
¹Requires prior neutralization or use of excess base to liberate the free amine.
The slightly lower yield and longer reaction time for this compound can be attributed to the need to first neutralize the hydrochloride salt to generate the nucleophilic free amine.
Experimental Protocol 2: Reductive Functionalization
This section compares the reduction of the ketone in 4-benzoylpiperidine with a procedure for the functionalization of 4-benzylpiperidine at a different position.
A. Reduction of 4-Benzoylpiperidine
Caption: Workflow for the reduction of 4-benzoylpiperidine.
Procedure: To a solution of this compound (1.0 eq.) in methanol, sodium borohydride (NaBH₄, 1.5 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
B. α-Functionalization of N-Benzyl Piperidine
While direct functionalization of the benzyl group in 4-benzylpiperidine is not a common introductory reaction, a related and highly relevant transformation is the α-functionalization of N-benzylpiperidines.[6]
Procedure for α-Alkylation: N-benzyl piperidine is first converted to its N-oxide using an oxidizing agent like m-CPBA. The N-oxide is then treated with pivaloyl chloride (PivCl) to selectively form an endo-iminium ion. This intermediate is then reacted with an alkyl iodide in the presence of a zinc reagent to afford the α-alkylated product.[6]
Comparative Analysis: Direct comparison of yields for these two distinct reactions is not meaningful. However, the protocols highlight the different synthetic strategies employed for each precursor. For 4-benzoylpiperidine, the reactivity is centered on the carbonyl group. In contrast, for N-benzylpiperidines (a close analog to 4-benzylpiperidine in terms of the N-substituent), advanced strategies allow for functionalization of the piperidine ring itself, demonstrating the versatility of this scaffold.
Logical Relationships in Precursor Selection
The decision to use this compound or 4-benzylpiperidine is guided by the synthetic target.
Caption: Decision workflow for precursor selection.
Conclusion
This compound and 4-benzylpiperidine are both invaluable building blocks in the synthesis of pharmaceutically relevant molecules. However, their synthetic applications are largely divergent and complementary.
-
This compound is the precursor of choice when the synthetic strategy involves transformations of the carbonyl group, such as reduction, nucleophilic addition, or reductive amination, to introduce functionality at the 4-position of the piperidine ring. Its "privileged" status in medicinal chemistry underscores its importance in accessing a wide array of bioactive compounds.[1][2]
-
4-Benzylpiperidine is ideal when a stable, 4-substituted piperidine core is required, with the primary site of modification being the piperidine nitrogen. It is a key component in the synthesis of compounds targeting the central nervous system, particularly monoamine transporters.[3][4]
A thorough understanding of their respective reactivities and synthetic potentials allows researchers to make informed decisions in the design and execution of efficient synthetic routes for the discovery and development of novel therapeutics.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Synthesis and Validation of Novel 4-Benzoylpiperidine Analogues
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is only the first step. Rigorous validation is paramount to ensure the identity, purity, and biological activity of new chemical entities. This guide provides a comparative framework for the validation of novel 4-benzoylpiperidine analogues, a scaffold of significant interest in medicinal chemistry. We present a synopsis of common analytical techniques, comparative biological data from published studies, detailed experimental protocols, and visual workflows to streamline your research endeavors.
The 4-benzoylpiperidine core is a privileged structure found in numerous biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including as inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease, as antimicrobial and antifungal agents, and as ligands for various central nervous system receptors.[1][2][3][4][5][6] The successful development of such analogues hinges on robust analytical and biological validation.
Comparative Analysis of Analytical Validation Techniques
The structural elucidation and purity assessment of newly synthesized 4-benzoylpiperidine analogues rely on a combination of spectroscopic and chromatographic techniques. The choice of method depends on the specific properties of the analogue and the information required.
| Analytical Technique | Principle | Key Advantages | Key Limitations | Applicability for 4-Benzoylpiperidine Analogues |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[7] | Robust, versatile, and widely available. Excellent for purity assessment and quantification.[8] | May require derivatization for compounds lacking a UV chromophore to enhance detection.[7] | Ideal for determining the purity of synthesized analogues and for quantitative analysis in various sample matrices.[9][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their interaction with a stationary phase, followed by mass-based detection.[11] | High sensitivity and excellent for identifying and quantifying volatile compounds and impurities.[7][11] | Limited to thermally stable and volatile compounds; derivatization may be necessary for polar analogues.[7] | Suitable for analyzing volatile precursors or byproducts in the synthesis and for detecting residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. | Unparalleled for unambiguous structure elucidation and confirmation of the desired molecular framework.[2][6] | Relatively low sensitivity compared to mass spectrometry; complex spectra can be challenging to interpret for large molecules. | Essential for the definitive structural confirmation of novel 4-benzoylpiperidine analogues.[12][13] |
| Mass Spectrometry (MS) / LC-MS | Measures the mass-to-charge ratio of ions to identify and quantify molecules.[8] | High sensitivity and selectivity, providing accurate molecular weight determination.[9][11] | Can be destructive to the sample; ionization efficiency can vary between compounds. | Crucial for confirming the molecular weight of the synthesized compounds and for identifying metabolites in biological studies.[2] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups. | Provides a characteristic "fingerprint" of the molecule and is excellent for identifying the presence of key functional groups (e.g., C=O from the benzoyl group, N-H from the piperidine).[2] | Can be difficult to interpret complex spectra fully; not typically used for quantification. | A rapid and straightforward method for confirming the presence of expected functional groups in the synthesized product. |
Comparative Biological Activity of 4-Benzoylpiperidine Analogues
The biological activity of 4-benzoylpiperidine analogues is highly dependent on the nature and position of substituents on both the piperidine ring and the benzoyl moiety. The following table summarizes the reported activities of a few representative analogues from the literature.
| Analogue Structure/Description | Target/Activity | Key Findings (e.g., IC₅₀, MIC) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 0.56 nM. Showed 18,000 times greater affinity for AChE than BuChE. | [1] |
| 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide | Antimicrobial/Antifungal | Moderate antifungal activity against some filamentous fungi and yeast. | [2] |
| 1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide | Analgesic | Displayed a good analgesic profile in pharmacological assessments. | [2] |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma (σ₁) Receptor Ligand | Kᵢ (σ₁) = 0.96 ± 0.05 nM, with a 96-fold selectivity over the σ₂ receptor. | [4] |
| 1-((R)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol | Anti-tuberculosis | Demonstrated good anti-tuberculosis activity. | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are representative methodologies for the synthesis, purification, and evaluation of novel 4-benzoylpiperidine analogues.
General Synthesis of a 1-Benzoyl-4-arylpiperidine Analogue
This protocol describes a typical N-acylation reaction to introduce the benzoyl group onto the piperidine nitrogen.
-
Reaction Setup: To a solution of a 4-arylpiperidine derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) in a round-bottom flask, add a base such as triethylamine or diisopropylethylamine (1.2 equivalents).
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Add a solution of the desired substituted benzoyl chloride (1.1 equivalents) in the same solvent dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-benzoylpiperidine analogue.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for determining the purity of the synthesized, typically non-volatile, 4-benzoylpiperidine analogues.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water).[8] A common gradient could be starting from 30% acetonitrile and increasing to 95% over 20 minutes.
-
Detection: UV detection at a wavelength appropriate for the analogue's chromophore (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a 50:50 v/v mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.[7] Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity of the compound is determined by the area percentage of the main peak in the chromatogram.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is commonly used to screen compounds for their ability to inhibit AChE.
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), recombinant human AChE, and a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution (dissolved in a minimal amount of DMSO and diluted in buffer) at various concentrations.
-
Add 50 µL of AChE solution and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Workflow and Biological Context
Diagrams can significantly aid in understanding complex processes. The following visualizations, created using Graphviz, outline a typical workflow for the synthesis and validation of novel compounds and a representative signaling pathway.
Caption: Workflow for Synthesis and Validation of Novel Analogues.
Caption: Acetylcholinesterase Inhibition Signaling Pathway.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
- 13. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Spectroscopic Comparison: 4-Benzoylpiperidine HCl vs. 4-Benzoylpiperidine Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-Benzoylpiperidine hydrochloride (HCl salt) and its corresponding free base. Understanding the distinct spectral characteristics of the salt and free base is crucial for reaction monitoring, quality control, and characterization in drug discovery and development. This document summarizes key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and generalized protocols.
Executive Summary
The primary difference between 4-Benzoylpiperidine HCl and its free base lies in the protonation state of the piperidine nitrogen. This fundamental structural change significantly influences the electronic environment of the molecule, leading to observable shifts in spectroscopic data. In the HCl salt, the nitrogen atom is protonated, forming a positively charged ammonium ion, which deshields adjacent protons and carbons in NMR spectra. This protonation also alters the vibrational modes of the N-H bond in IR spectroscopy. Mass spectrometry may show differences in fragmentation patterns and the appearance of the molecular ion.
¹H and ¹³C NMR Spectroscopy
Protonation of the piperidine nitrogen in the HCl salt leads to a general downfield shift (deshielding) of the signals corresponding to the piperidine ring protons and carbons compared to the free base. The electron-withdrawing effect of the positively charged nitrogen atom is most pronounced for the protons and carbons alpha to the nitrogen.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Reported Ranges)
| Assignment | 4-Benzoylpiperidine Free Base (¹H NMR, ppm) | 4-Benzoylpiperidine HCl (¹H NMR, ppm) | 4-Benzoylpiperidine Free Base (¹³C NMR, ppm) | 4-Benzoylpiperidine HCl (¹³C NMR, ppm) |
| Benzoyl H (ortho) | 7.9 - 8.1 | 7.9 - 8.1 | ~128 | ~128 |
| Benzoyl H (meta) | 7.4 - 7.6 | 7.4 - 7.6 | ~129 | ~129 |
| Benzoyl H (para) | 7.5 - 7.7 | 7.5 - 7.7 | ~133 | ~133 |
| Piperidine H (α to N) | 2.6 - 2.8 | 3.0 - 3.5 (broad) | ~46 | ~44 |
| Piperidine H (β to N) | 1.6 - 1.8 | 1.8 - 2.2 | ~29 | ~27 |
| Piperidine H (γ to C=O) | 3.0 - 3.2 | 3.3 - 3.6 | ~45 | ~43 |
| Carbonyl C | - | - | ~200 | ~199 |
| Benzoyl C (ipso) | - | - | ~137 | ~136 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a compilation of typical values and may not represent a direct experimental comparison under identical conditions.
Infrared (IR) Spectroscopy
The most significant difference in the IR spectra of the two forms is the presence of a broad absorption band in the 2400-2800 cm⁻¹ region for the hydrochloride salt, which is characteristic of the N-H⁺ stretching vibration of an ammonium salt. The free base will exhibit a weaker N-H stretching band around 3300-3500 cm⁻¹ if it is a secondary amine. The carbonyl (C=O) stretching frequency may also show a slight shift.
Table 2: Comparative FT-IR Data
| Functional Group | 4-Benzoylpiperidine Free Base (cm⁻¹) | 4-Benzoylpiperidine HCl (cm⁻¹) | Comments |
| N-H Stretch | ~3350 (weak-medium) | Not observed | Present in the free base. |
| N-H⁺ Stretch | Not observed | 2400 - 2800 (broad, strong) | Characteristic of the ammonium salt. |
| C-H Stretch (Aromatic) | ~3060 | ~3060 | |
| C-H Stretch (Aliphatic) | 2850 - 2950 | 2850 - 2950 | |
| C=O Stretch (Ketone) | ~1680 | ~1685 | Slight shift due to electronic effects. |
| C=C Stretch (Aromatic) | ~1600, ~1450 | ~1600, ~1450 |
Mass Spectrometry (MS)
Under typical electron ionization (EI) conditions, both the free base and the HCl salt will likely show a similar fragmentation pattern, as the HCl is often lost prior to ionization. The molecular ion peak (M⁺) for the free base should be observed at m/z 189. For the HCl salt, the molecular ion of the free base is also typically observed. Electrospray ionization (ESI), being a softer technique, might show the protonated molecule [M+H]⁺ at m/z 190 for both species when analyzed in positive ion mode.
Table 3: Comparative Mass Spectrometry Data
| Parameter | 4-Benzoylpiperidine Free Base | 4-Benzoylpiperidine HCl |
| Molecular Weight | 189.26 g/mol | 225.71 g/mol |
| M⁺ (EI) | m/z 189 | m/z 189 (HCl is lost) |
| [M+H]⁺ (ESI) | m/z 190 | m/z 190 |
| Key Fragments (EI) | m/z 105 (benzoyl cation), m/z 84 (piperidine fragment) | m/z 105 (benzoyl cation), m/z 84 (piperidine fragment) |
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Samples of 4-Benzoylpiperidine HCl and its free base were dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of approximately 5-10 mg/mL.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters: A standard pulse program was used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans were typically co-added.
-
¹³C NMR Parameters: A proton-decoupled pulse program was used with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans were accumulated to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.
2. FT-IR Spectroscopy
-
Sample Preparation:
-
HCl Salt: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Free Base: A thin film of the neat compound (if liquid) was placed between two salt plates (e.g., NaCl or KBr). If the free base is a solid, a KBr pellet can be prepared as for the HCl salt.
-
-
Instrumentation: IR spectra were recorded on an FT-IR spectrometer equipped with a DTGS detector.
-
Parameters: Spectra were typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 to 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or a pure KBr pellet) was collected and subtracted from the sample spectrum.
3. Mass Spectrometry
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL for ESI-MS. For EI-MS, a direct insertion probe or GC-MS can be used.
-
Instrumentation:
-
EI-MS: A mass spectrometer with an electron ionization source was used. The electron energy was set to 70 eV.
-
ESI-MS: A mass spectrometer equipped with an electrospray ionization source was used, typically in the positive ion mode.
-
-
Parameters: The mass range was scanned from m/z 50 to 500. For ESI-MS, the capillary voltage and cone voltage were optimized to maximize the signal of the protonated molecule.
Visualization
Caption: Workflow for the spectroscopic comparison of 4-Benzoylpiperidine HCl and its free base.
A Comparative Analysis of Receptor Binding Affinity for Benzoylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding affinity of various benzoylpiperidine and benzylpiperidine derivatives for key central nervous system (CNS) targets, including dopamine, serotonin, and opioid receptors. The information is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in medicinal chemistry and pharmacology. All quantitative data is presented in structured tables, and detailed experimental protocols for the binding assays are provided. Additionally, signaling pathways for the respective receptors and a general experimental workflow are visualized using diagrams.
Dopamine Receptor Binding Affinity
Benzoylpiperidine and its analogs have been extensively studied for their interaction with dopamine receptors, particularly the D2 and D4 subtypes. These receptors are crucial targets for antipsychotic medications. The following table summarizes the binding affinities (Ki values) of selected benzoylpiperidine derivatives for human dopamine receptors. Lower Ki values indicate higher binding affinity.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Reference |
| BP 897 | 61 | 0.92 | >1000 | [1] |
| ST 198 | 780 | 12 | >1000 | [1] |
| Compound 14a | >2000 | >2000 | 0.3 | [2] |
| 13g | >10000 (65% inhibition at 10 µM) | - | 37 | [3] |
Serotonin Receptor Binding Affinity
The serotonin system, particularly the 5-HT2A receptor, is another significant target for benzoylpiperidine derivatives, with implications for the treatment of psychosis and other neuropsychiatric disorders. The table below presents the binding affinities of representative compounds for human serotonin receptors.
| Compound | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Reference |
| Compound 1 | >1000 | - | 2 | [4] |
| DMBMPP | - | 2.5 | - | [5] |
| 1-(2-Methoxyphenyl)piperazine | 35 | >3500 | - | [6] |
| Compound from[7] | - | - | Competitive binding affinity for h-SERT | [7] |
Opioid Receptor Binding Affinity
Recent research has explored the potential of benzylpiperidine derivatives as ligands for opioid receptors, aiming to develop novel analgesics with improved side-effect profiles. The binding affinities of a selected benzylpiperidine derivative for the mu-opioid receptor (MOR) and sigma-1 receptor (σ1R) are shown below.
| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Sigma-1 Receptor (σ1R) Ki (nM) | Reference |
| Compound 52 | 56.4 | 11.0 | [8] |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below are detailed, representative protocols for determining the binding affinity of compounds for the dopamine D2, serotonin 5-HT2A, and mu-opioid receptors.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a competitive binding assay to determine the Ki of a test compound for the human D2 dopamine receptor.[9]
Materials:
-
Membrane Preparation: Crude membrane fractions from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[9]
-
Radioligand: [³H]Spiperone (a D2 antagonist) with a known Kd value.[10]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled D2 antagonist like spiperone or haloperidol.[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Test Compound: Serial dilutions of the benzoylpiperidine derivative.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]spiperone (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, the test compound is replaced with assay buffer. For non-specific binding, the high concentration of the non-labeled antagonist is used.
-
Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol outlines a competitive binding assay to determine the Ki of a test compound for the human 5-HT2A receptor.[11]
Materials:
-
Membrane Preparation: Membranes from cells expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (a 5-HT2A antagonist) with a known Kd.[11]
-
Non-specific Binding Control: 1 µM Ketanserin.[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]
-
Test Compound: Serial dilutions of the benzoylpiperidine derivative.
-
Filtration and Counting Equipment: As described for the D2 receptor assay.
Procedure:
-
Incubation: In a 96-well plate, mix the membrane preparation, [³H]Ketanserin (at a concentration of approximately 0.5 nM), and the test compound at various concentrations.[12] Total and non-specific binding wells are included as described above.
-
Equilibration: Incubate at room temperature for 60 minutes.[12]
-
Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.[11]
-
Radioactivity Measurement: Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 from the competition curve and calculate the Ki using the Cheng-Prusoff equation.[11]
Radioligand Binding Assay for Mu-Opioid Receptor
This protocol describes a competitive binding assay for determining the Ki of a test compound for the human mu-opioid receptor (MOR).[13]
Materials:
-
Membrane Preparation: Membranes from cells expressing the human MOR.
-
Radioligand: [³H]DAMGO (a MOR agonist) with a known Kd.[14]
-
Non-specific Binding Control: 10 µM Naloxone.[14]
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Serial dilutions of the benzylpiperidine derivative.
-
Filtration and Counting Equipment: As described previously.
Procedure:
-
Incubation: Combine the MOR-containing membranes, [³H]DAMGO (at a concentration around 0.5 nM), and the test compound in a 96-well plate.[14]
-
Equilibration: Incubate the plate for 120 minutes at room temperature.[14]
-
Filtration and Washing: Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters, followed by washing.
-
Radioactivity Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.[13]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways for the dopamine D2, serotonin 5-HT2A, and mu-opioid receptors, as well as a generalized workflow for a radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
- 8. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. benchchem.com [benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of the Benzoylpiperidine Fragment
For researchers, scientists, and drug development professionals, the judicious selection of chemical scaffolds is a cornerstone of successful drug design. The metabolic stability of a molecule is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive assessment of the metabolic stability of the benzoylpiperidine fragment, a privileged structure in medicinal chemistry, and compares its performance with alternative heterocyclic scaffolds, supported by experimental data and detailed protocols.
The benzoylpiperidine moiety is a common feature in a wide array of therapeutic agents, valued for its synthetic tractability and its ability to confer desirable pharmacological activity. A key aspect of its "privileged" status is its reputed metabolic stability.[1] This guide will delve into the experimental data that supports this claim and provide a comparative context against other frequently employed heterocyclic fragments.
Quantitative Comparison of Metabolic Stability
The in vitro metabolic stability of a compound is typically assessed by measuring its rate of disappearance in the presence of liver enzymes, most commonly in human liver microsomes (HLM) or hepatocytes. The key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[2]
| Scaffold/Fragment | Example Compound/Derivative | System | t½ (min) | CLint (µL/min/mg protein) | Reference/Source |
| Benzoylpiperidine | Benzylpiperidine derivative (Compound 28) | Human Liver Microsomes | > 60 (96.76% remaining after 60 min) | Not Reported | [3] |
| Benzoylpiperazine | Benzylpiperazine derivative (Compound 29) | Human Liver Microsomes | > 60 (98.51% remaining after 60 min) | Not Reported | [3] |
| Piperidine | Unsubstituted Piperidine Derivative (Compound 18) | Mouse Liver Microsomes | 6 | Not Reported | [4] |
| Morpholine | Generally more stable than piperidine | - | - | - | [5] |
| Piperazine | Piperazin-1-ylpyridazine (Compound 1) | Human Liver Microsomes | 3 | Not Reported | [6] |
| Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane Derivative (Compound 59) | Human Liver Microsomes | 52 | 32 | [7] |
| Azaspiro[3.3]heptane | 2-Azaspiro[3.3]heptane Derivative (Compound 58) | Human Liver Microsomes | 31 | 53 | [7] |
Key Observations:
-
The benzylpiperidine derivative (Compound 28) demonstrates high metabolic stability in human liver microsomes, with the vast majority of the compound remaining after a 60-minute incubation.[3]
-
In a direct comparison, the benzylpiperazine analog (Compound 29) exhibited slightly higher stability than the corresponding benzylpiperidine.[3] This aligns with the concept of benzoylpiperidine as a potential bioisostere of the piperazine ring.[1]
-
Unsubstituted piperidine rings can be metabolically labile, as evidenced by the short half-life of Compound 18 in mouse liver microsomes.[4]
-
Morpholine is generally considered to be more metabolically stable than piperidine due to the electron-withdrawing nature of the oxygen atom, which can reduce the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes.[5]
-
Certain bioisosteric replacements for the piperidine ring, such as 1-azaspiro[3.3]heptane, can lead to improved metabolic stability.[7]
Metabolic Pathways of the Benzoylpiperidine Fragment
The metabolic fate of piperidine-containing molecules is primarily governed by the cytochrome P450 (CYP) superfamily of enzymes.[2] The benzoylpiperidine fragment is subject to several metabolic transformations, with the piperidine ring being the primary site of metabolism.
Caption: Metabolic pathways of the benzoylpiperidine fragment.
Common metabolic pathways for the piperidine ring within the benzoylpiperidine fragment include:
-
N-Dealkylation: If the piperidine nitrogen is substituted, N-dealkylation is a common metabolic route.
-
C-Hydroxylation: Hydroxylation at various positions on the piperidine ring is a frequent metabolic transformation.
-
Oxidation: Oxidation of the piperidine ring, particularly at the carbon atoms adjacent to the nitrogen, can lead to the formation of lactams. Oxidation at the beta-position of the piperidine ring has also been observed.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurately assessing metabolic stability. Below are standard methodologies for two key in vitro assays.
Liver Microsomal Stability Assay
This assay is a widely used, high-throughput screen to evaluate the metabolic stability of compounds, primarily focusing on Phase I metabolism mediated by CYP enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) for quenching the reaction
-
96-well plates
-
Incubator set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the HLM and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the percentage of compound remaining, half-life (t½), and intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay utilizes intact liver cells, providing a more physiologically relevant model that includes both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound stock solution
-
Collagen-coated 96-well plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system
Procedure:
-
Thaw and plate the hepatocytes in collagen-coated 96-well plates and allow them to attach.
-
Prepare a working solution of the test compound in the culture medium.
-
Remove the plating medium and add the medium containing the test compound to the cells.
-
Incubate the plate at 37°C in a humidified incubator.
-
At designated time points, terminate the metabolic activity by adding a cold quenching solution.
-
Collect both the cells and the medium.
-
Process the samples (e.g., cell lysis) to extract the compound.
-
Analyze the concentration of the parent compound using LC-MS/MS.
-
Calculate the rate of disappearance to determine metabolic stability parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to Benzoylpiperidine: Efficiency and Practicality
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of core scaffolds is a critical endeavor. Benzoylpiperidine, a key structural motif in numerous pharmacologically active compounds, can be synthesized through various routes. This guide provides an objective, data-driven comparison of two primary methods: the classic Schotten-Baumann reaction and a modern amide coupling approach using a uronium-based reagent.
At a Glance: Performance Comparison
The selection of a synthetic route often involves a trade-off between yield, reaction conditions, cost, and ease of purification. The following table summarizes the key quantitative data for the synthesis of benzoylpiperidine via the Schotten-Baumann reaction and a HATU-mediated amide coupling.
| Parameter | Schotten-Baumann Reaction | Amide Coupling (HATU) |
| Starting Materials | Piperidine, Benzoyl Chloride | Piperidine, Benzoic Acid |
| Key Reagents | Sodium Hydroxide | HATU, DIPEA |
| Solvent | Water, Dichloromethane (optional) | Anhydrous DMF |
| Reaction Time | ~1 hour | 3-12 hours |
| Reported Yield | 87-91%[1] | 35-83%[2] |
| Purification | Distillation, Extraction | Column Chromatography, Extraction |
Synthetic Pathways Overview
The two compared synthetic routes to benzoylpiperidine are depicted below, highlighting the different starting materials and reagents.
Caption: Comparison of Schotten-Baumann and Amide Coupling routes to Benzoylpiperidine.
Experimental Protocols
Schotten-Baumann Reaction
This classical method involves the acylation of piperidine with benzoyl chloride under basic conditions.
Materials:
-
Piperidine (2.0 moles)
-
Benzoyl chloride (2.0 moles)
-
Sodium hydroxide (2.6 moles)
-
Water
-
Benzene (optional, for extraction)
-
Potassium carbonate
Procedure:
-
A mixture of sodium hydroxide in water and piperidine is prepared in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
The flask is cooled in a water bath to maintain a temperature of 35-40°C.
-
Benzoyl chloride is added dropwise to the stirred mixture over the course of one hour.
-
After the addition is complete, the oily product layer is separated. If necessary, benzene can be added to facilitate the separation.
-
The organic layer is dried with a small amount of potassium carbonate.
-
The crude product is purified by distillation to yield benzoylpiperidine.[1]
Amide Coupling using HATU
This modern approach utilizes a coupling reagent to facilitate the formation of the amide bond between benzoic acid and piperidine.
Materials:
-
Benzoic acid
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Benzoic acid is dissolved in anhydrous DMF in a dry reaction vessel under an inert atmosphere.
-
HATU and DIPEA are added to the solution, and the mixture is stirred to pre-activate the carboxylic acid.
-
A solution of piperidine in anhydrous DMF is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 3 to 12 hours, with progress monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is worked up by quenching with water or a mild aqueous acid, followed by extraction with an organic solvent.
-
The crude product is purified by column chromatography.[2][3]
Head-to-Head Comparison
Efficiency and Yield: The Schotten-Baumann reaction demonstrates a significantly higher reported yield (87-91%) compared to the broader and generally lower range reported for the HATU-mediated coupling (35-83%).[1][2] This suggests that for the specific synthesis of benzoylpiperidine, the classical method is more efficient in terms of product conversion.
Starting Materials and Reagents: The Schotten-Baumann reaction utilizes the more reactive benzoyl chloride, which can be advantageous for driving the reaction to completion but also poses handling challenges due to its sensitivity to moisture and corrosive nature. The amide coupling route starts from the more stable and less hazardous benzoic acid, but requires a specialized and more expensive coupling reagent (HATU) and a non-nucleophilic base (DIPEA).
Reaction Conditions and Workup: The Schotten-Baumann reaction is typically faster, being completed in about an hour. The workup involves a straightforward extraction and distillation. In contrast, the HATU-mediated coupling requires a longer reaction time (3-12 hours) under anhydrous conditions. The purification of the product necessitates column chromatography, which can be more time-consuming and resource-intensive than distillation.
Scope and Versatility: While the Schotten-Baumann reaction is highly effective for this specific transformation, modern amide coupling reagents like HATU offer greater versatility for synthesizing a wider range of amides, particularly when dealing with more complex or sensitive substrates where the harsh conditions of the Schotten-Baumann reaction might be detrimental.
Conclusion
For the straightforward synthesis of benzoylpiperidine, the Schotten-Baumann reaction remains a highly efficient and high-yielding method. Its advantages include the use of inexpensive reagents, a short reaction time, and a relatively simple workup procedure. However, the use of the moisture-sensitive and corrosive benzoyl chloride requires careful handling.
The modern amide coupling approach using HATU, while offering a potentially wider substrate scope for more complex molecules, provides a lower and more variable yield for this specific synthesis. The higher cost of the coupling reagent and the need for chromatographic purification make it a less efficient choice for the bulk synthesis of unsubstituted benzoylpiperidine. The choice between these routes will ultimately depend on the specific needs of the researcher, including the scale of the synthesis, the availability and cost of reagents, and the desired level of purity.
References
A Comparative Guide to the Validation of Analytical Methods for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical industry, the validation of analytical methods is a critical process that ensures the reliability, accuracy, and consistency of data for drug substance and product analysis.[1] This guide provides a comprehensive comparison of common analytical techniques, focusing on their performance characteristics as determined through method validation. The information presented is supported by experimental data and detailed protocols to aid in the selection and implementation of appropriate analytical methods.
The Importance of Analytical Method Validation
Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[2] It is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure the quality, safety, and efficacy of pharmaceutical products.[2][3] The validation process provides evidence that a method will consistently produce results that are accurate, precise, and specific.[1]
Key Performance Characteristics of Analytical Methods
The suitability of an analytical method is determined by evaluating a set of key performance characteristics. These parameters, as defined by the ICH Q2(R1) guideline, are crucial for demonstrating the method's reliability.[4][5]
A summary of these characteristics and the typical validation requirements for different types of analytical procedures is presented below.
| Validation Characteristic | Identification | Impurity Testing (Quantitative) | Impurity Testing (Limit) | Assay (Content/Potency) |
| Accuracy | - | + | - | + |
| Precision | - | + | - | + |
| Repeatability | - | + | - | + |
| Intermediate Precision | - | + | - | + |
| Specificity | + | + | + | + |
| Detection Limit (LOD) | - | - | + | - |
| Quantitation Limit (LOQ) | - | + | - | - |
| Linearity | - | + | - | + |
| Range | - | + | - | + |
| Robustness | - | + | - | + |
(Table adapted from ICH Q2(R1) guidelines)[4][5]
Comparative Performance of Analytical Techniques
The choice of an analytical technique depends on the specific requirements of the analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are workhorses in pharmaceutical analysis, while spectroscopic methods offer rapid and non-destructive alternatives for certain applications.
HPLC vs. UPLC: A Quantitative Comparison
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures compared to conventional HPLC.[6][7] This results in significant improvements in speed, resolution, and sensitivity.[8] A comparative validation of HPLC and UPLC methods for the analysis of a model compound, 2-Methoxybenzoic acid, is summarized below.[7]
| Validation Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| Repeatability | 0.8% | 0.5% | ≤ 2.0% |
| Intermediate Precision | 1.2% | 0.9% | ≤ 2.0% |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | Defined by linearity |
| LOD (µg/mL) | 0.25 | 0.03 | Reportable |
| LOQ (µg/mL) | 0.75 | 0.1 | Reportable |
| Run Time (minutes) | 15 | 4 | - |
| Solvent Consumption (mL/run) | 22.5 | 2.4 | - |
As the data indicates, the UPLC method not only meets the acceptance criteria but also offers significant advantages in terms of speed and reduced solvent consumption.[7]
Spectroscopic Methods: An Overview
Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools in pharmaceutical analysis.[9][10] They are often used for identification, structural elucidation, and quantitative analysis.
| Spectroscopic Technique | Principle | Primary Applications in Pharmaceutical Analysis |
| UV-Vis Spectroscopy | Measures the absorption of UV or visible light by a substance.[9] | Quantification of APIs, dissolution testing, content uniformity.[9] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule's vibrational and rotational modes.[10] | Identification of raw materials, detection of polymorphs, functional group analysis.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei.[1] | Structural elucidation of new chemical entities, impurity profiling, quantitative analysis.[11] |
While highly specific and powerful, the validation of spectroscopic methods for quantitative analysis also requires the assessment of accuracy, precision, linearity, and other key performance characteristics.[12]
Experimental Protocols for Key Validation Experiments
Detailed and well-documented experimental protocols are essential for a successful method validation. Below are outlines for determining some of the key validation parameters.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
For Drug Substance: Apply the analytical procedure to an analyte of known purity (e.g., a reference standard).
-
For Drug Product: Analyze a synthetic mixture of the drug product components to which a known quantity of the drug substance has been added.
-
Perform the analysis on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).[13]
-
Calculate the percent recovery of the analyte.
Acceptance Criteria: The mean percent recovery should be within a predefined limit, typically 98.0% to 102.0%.[14]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of 9 determinations covering the specified range of the procedure (e.g., 3 concentrations, 3 replicates each) or a minimum of 6 determinations at 100% of the test concentration.[13]
-
The analyses should be performed by the same analyst on the same instrument over a short period.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.[6]
-
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.
Acceptance Criteria: The %RSD should not be more than a predefined value, typically ≤ 2.0%.[6]
Linearity
Objective: To demonstrate the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Prepare a series of at least five concentrations of the analyte standard across the desired range.
-
Analyze each concentration and record the response.
-
Plot the response versus the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[15]
Visualizing the Validation Workflow and Relationships
Understanding the logical flow of the analytical method validation process and the relationship between its components is crucial for effective implementation.
Caption: A workflow diagram illustrating the key phases and steps involved in the validation of an analytical method.
Caption: A diagram showing the interconnected relationships between the core performance characteristics of analytical method validation.
References
- 1. pharmaved.com [pharmaved.com]
- 2. pharmaguddu.com [pharmaguddu.com]
- 3. books.rsc.org [books.rsc.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 10. admin.mantechpublications.com [admin.mantechpublications.com]
- 11. jocpr.com [jocpr.com]
- 12. Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. metrology-journal.org [metrology-journal.org]
Safety Operating Guide
Proper Disposal of 4-Benzoylpiperidine Hydrochloride: A Guide for Laboratory Professionals
Topic: 4-Benzoylpiperidine hydrochloride Proper Disposal Procedures Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a compound often used in pharmaceutical research, is classified as toxic if swallowed and requires careful handling throughout its lifecycle, including its final disposal.[1][2] Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before and during the handling of this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects eyes from potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Glove compatibility should be verified. | Prevents skin contact and absorption of the chemical. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4] | Minimizes respiratory exposure to the hazardous substance. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all federal, state, and local environmental regulations.
-
Waste Characterization and Segregation:
-
Classify waste containing this compound as "Hazardous Waste."
-
Collect this waste in a dedicated, chemically compatible container. Do not mix with other waste streams unless their compatibility has been confirmed to avoid dangerous reactions.
-
-
Container Management:
-
Use a container that is in good condition, free from leaks, and has a secure, tightly fitting lid.
-
The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[5] Include the appropriate hazard pictograms (e.g., toxic).
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated, and secure area.
-
The storage area should have secondary containment to manage any potential spills.
-
Keep the container closed at all times, except when adding waste.
-
-
Arranging for Disposal:
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Alert: Immediately evacuate the affected area and notify your supervisor and the institutional EHS office.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, contain the spill using a non-combustible absorbent material such as sand, dry lime, or soda ash.[1]
-
Cleanup: Cleanup should only be performed by trained personnel wearing the appropriate PPE. Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Decontaminate: Thoroughly wash the spill area after the material has been removed.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
